molecular formula C7H10ClN3O B590785 2,3-Diaminobenzamide hydrochloride CAS No. 912445-34-2

2,3-Diaminobenzamide hydrochloride

カタログ番号: B590785
CAS番号: 912445-34-2
分子量: 187.627
InChIキー: KATIDBRDNZJLHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Diaminobenzamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.627. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2,3-diaminobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATIDBRDNZJLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266993-72-0, 912445-34-2
Record name 2,3-Diaminobenzamide dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266993-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2,3-diamino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912445-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Technical Guide to 2,3-Diaminobenzamide Dihydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

2,3-Diaminobenzamide Dihydrochloride is an aromatic amine derivative characterized by a benzene ring substituted with a carboxamide group and two adjacent (vicinal) amino groups. Supplied as a dihydrochloride salt to enhance stability and aqueous solubility, its true value lies in the high reactivity of the vicinal diamines. This positions the compound not as an end-state therapeutic itself, but as a critical and versatile building block for the synthesis of complex heterocyclic structures, particularly benzimidazoles and quinoxalines, which are privileged scaffolds in medicinal chemistry. This guide provides a detailed overview of its chemical structure, physicochemical properties, a logical synthetic pathway, key chemical reactions, and its principal applications as a strategic intermediate in research and drug development.

Chemical Identity and Physicochemical Properties

2,3-Diaminobenzamide Dihydrochloride is the salt form of the parent compound, 2,3-Diaminobenzamide. The protonation of the two basic amino groups by hydrochloric acid significantly improves the compound's stability and solubility in polar solvents, which is a crucial attribute for its use in aqueous reaction media.

1.1. Nomenclature and Identifiers
PropertyValueSource
IUPAC Name 2,3-diaminobenzamide;dihydrochloride[1]
CAS Number 266993-72-0[1]
Molecular Formula C₇H₁₁Cl₂N₃O[1]
Molecular Weight 224.08 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1)N)N)C(=O)N.Cl.Cl[1]
1.2. Physicochemical Data
PropertyValueDetails
Appearance Solid (typically off-white to light brown powder)Assumed based on related compounds
Solubility Soluble in water and polar organic solvents like methanol/ethanolThe dihydrochloride salt form enhances polarity and solubility.
Stability More stable than the free base form; sensitive to light and oxidationStore in a cool, dry, dark place under an inert atmosphere.
1.3. Detailed Chemical Structure

The structure of 2,3-diaminobenzamide is defined by three key functional groups attached to a benzene ring:

  • Carboxamide Group (-CONH₂): Located at position 1, this group provides a site for hydrogen bonding and can be a handle for further chemical modification, although it is generally less reactive than the amino groups.

  • Vicinal Amino Groups (-NH₂): Located at positions 2 and 3, these adjacent amino groups are the molecule's reactive center. Their proximity allows for facile cyclocondensation reactions to form fused five- or six-membered heterocyclic rings.

  • Dihydrochloride Salt: The two amino groups are protonated to form ammonium chlorides (-NH₃⁺Cl⁻). This salt formation neutralizes the basicity of the amines, preventing unwanted side reactions and oxidative degradation while conferring water solubility.

Synthesis and Purification: A Generalized Protocol

While specific manufacturing protocols for 2,3-diaminobenzamide dihydrochloride are proprietary, a logical and robust synthetic route can be designed based on well-established principles of organic chemistry, primarily the reduction of a nitro group precursor.

Core Principle: The most effective strategy involves the chemoselective reduction of an ortho-nitroaniline derivative. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and scalability.

2.1. Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from 3-amino-2-nitrobenzoic acid.

G A 3-Amino-2-nitrobenzoic Acid B 3-Amino-2-nitrobenzamide A->B 1. SOCl₂ or CDI 2. NH₄OH / NH₃ (g) (Amidation) C 2,3-Diaminobenzamide (Free Base) B->C H₂ (g), Pd/C or Fe/HCl (Nitro Group Reduction) Ref: [18, 19] D 2,3-Diaminobenzamide Dihydrochloride C->D 2 eq. HCl in Ethanol (Salt Formation)

Caption: Proposed synthetic pathway for 2,3-diaminobenzamide dihydrochloride.

2.2. Step-by-Step Experimental Protocol

Disclaimer: This is a generalized protocol and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

  • Step 1: Amidation of 3-Amino-2-nitrobenzoic Acid

    • Causality: The carboxylic acid must first be converted to the amide. This is typically achieved by activating the carboxyl group with a reagent like thionyl chloride (SOCl₂) or carbonyldiimidazole (CDI) to form a highly reactive acyl chloride or imidazolide intermediate, which is then readily attacked by ammonia.

    • Procedure:

      • Suspend 3-amino-2-nitrobenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.

      • Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

      • Remove the solvent and excess SOCl₂ under reduced pressure.

      • Re-dissolve the crude acyl chloride in a dry solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide (excess).

      • Stir vigorously for 1-2 hours. The product, 3-amino-2-nitrobenzamide, will precipitate.

      • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Catalytic Reduction of the Nitro Group

    • Causality: The nitro group is selectively reduced to a primary amine using catalytic transfer hydrogenation or direct hydrogenation with H₂ gas. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, offering high selectivity and preventing the reduction of the benzene ring or the amide group.[2][3] Alternative metal-based systems like iron in acidic media can also be effective.[3]

    • Procedure:

      • In a hydrogenation vessel, dissolve the 3-amino-2-nitrobenzamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

      • Add a catalytic amount of 10% Palladium on Carbon (approx. 1-5 mol%).

      • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

      • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

      • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

      • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate contains the 2,3-diaminobenzamide free base.

  • Step 3: Formation of the Dihydrochloride Salt

    • Causality: Introducing two equivalents of hydrochloric acid protonates both basic amino groups, forming the stable, water-soluble dihydrochloride salt. Using a solution of HCl in an organic solvent like ethanol or isopropanol allows for the direct precipitation of the pure salt.

    • Procedure:

      • Concentrate the filtrate from Step 2 under reduced pressure.

      • Re-dissolve the crude free base in a minimal amount of ethanol.

      • To this solution, add a solution of hydrochloric acid in ethanol or isopropanol (2.1 eq) dropwise while stirring.

      • The 2,3-diaminobenzamide dihydrochloride product will precipitate as a solid.

      • Stir the slurry at 0°C for 30 minutes to maximize precipitation, then collect the solid by filtration.

      • Wash the filter cake with cold ethanol and dry under vacuum to yield the final product.

Key Chemical Reactivity and Applications

The primary utility of 2,3-diaminobenzamide dihydrochloride stems from the nucleophilic character of its vicinal amino groups. This functionality makes it an ideal precursor for building complex heterocyclic systems that are central to drug discovery and materials science.

3.1. Cyclocondensation Reactions: Gateway to Heterocycles

The hallmark reaction of ortho-phenylenediamines is their cyclocondensation with compounds containing two electrophilic centers. This provides a direct and high-yield route to various fused heterocycles.

  • Reaction with 1,2-Dicarbonyls: Reaction with α-diketones (like benzil) or α-ketoesters leads to the formation of quinoxalines .

  • Reaction with Aldehydes or Carboxylic Acids: Condensation with aldehydes or carboxylic acids (or their derivatives) yields benzimidazoles .[4] This reaction is often catalyzed by acid and proceeds through a Schiff base intermediate followed by cyclization and aromatization.

G cluster_1 Product A 2,3-Diaminobenzamide C Substituted Benzimidazole A->C Cyclocondensation (-2H₂O) B Generic Aldehyde (R-CHO) B->C

Caption: Cyclocondensation of 2,3-diaminobenzamide to form a benzimidazole scaffold.

3.2. Applications in Drug Development and Materials Science
  • Scaffold for Medicinal Chemistry: Benzimidazoles are considered "privileged structures" in drug discovery, appearing in numerous approved drugs. By using 2,3-diaminobenzamide dihydrochloride, medicinal chemists can synthesize libraries of novel benzimidazole derivatives for screening as kinase inhibitors, antivirals, antiparasitics, and anticancer agents.[5] The amide group at the 4-position of the resulting benzimidazole provides an additional vector for diversification. The related 2,5-diaminobenzamide has been identified as a hit for anti-proliferative agents.[6]

  • Precursor for Fluorescent Probes: Oxidative dimerization of ortho-phenylenediamines is a known route to synthesize 2,3-diaminophenazines, which are highly fluorescent molecules.[7] 2,3-Diaminobenzamide can serve as a precursor to novel phenazine dyes. The benzamide functional group allows for conjugation to biomolecules or other chemical moieties, enabling the development of targeted fluorescent probes for cellular imaging or ion sensing.

  • Monomer for Advanced Polymers: The amino groups can be used for polymerization reactions, such as oxidative polymerization, to create novel conductive polymers or polyamides with unique thermal and electronic properties.

Safety, Handling, and Storage

As with all aromatic amines, 2,3-diaminobenzamide dihydrochloride must be handled with appropriate precautions.

4.1. Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][8]

Hazard CodeDescriptionClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Irritation (Category 2)
H319 Causes serious eye irritationEye Irritation (Category 2A)
H335 May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)
H341/H351 Suspected of causing genetic defects / Suspected of causing cancerBased on data for related compounds like 3,3'-Diaminobenzidine[9][10]
4.2. Recommended Laboratory Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[9] Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

    • Body Protection: Wear a standard laboratory coat.

  • Handling Procedures:

    • Avoid generating dust. If weighing out the solid, do so carefully within the fume hood.

    • Do not get in eyes, on skin, or on clothing.

    • Keep away from strong oxidizing agents, as these can initiate unwanted and potentially exothermic reactions.

    • Wash hands thoroughly after handling.

4.3. Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from light.[9]

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

2,3-Diaminobenzamide dihydrochloride is a strategically important chemical intermediate whose value is defined by the reactive potential of its vicinal diamine functional groups. While its direct applications are limited, its role as a precursor to medicinally relevant heterocyclic scaffolds like benzimidazoles and quinoxalines is significant. For researchers in synthetic organic chemistry and drug development, this compound offers a reliable and versatile entry point for the creation of novel molecular entities with diverse therapeutic and material science applications. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References
  • PubChem. (n.d.). 2,3-Diaminobenzamide dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, Y., et al. (2023). Electroenzymatic cascade synthesis of 2,3-diaminophenazine on HRP-ZnGa2O4 nano-biohybrids. Green Chemistry. Available at: [Link]

  • Al-Hourani, B. J. (2014). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. Available at: [Link]

  • CPAChem. (2024, January 8). Safety data sheet: 2,3-Diaminophenazine. Retrieved from [Link]

  • Kauthale, C. J., et al. (2009). LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. Journal of Chemical Sciences. Available at: [Link]

  • Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme. Available at: [Link]

  • Birukova, V., et al. (2026, January). Synthesis of 2-Carboxamide-Substituted Benzimidazoles via S8-Promoted Multicomponent Reaction in Aqueous Media. Tetrahedron. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐aminobenzamide under various conditions. Retrieved from [Link]

  • Bakos, M. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2011). Biosynthesis of 2,3-Diaminophenazine by Fungal Laccase. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Patel, M., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC. Available at: [Link]

  • Trovò, A., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • University of Milan. (2018). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

  • PubMed. (2009). Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2024). NMI-SO2Cl2-Mediated Amide Bond Formation: Facile Synthesis of Some Dihydrotriazolopyrimidine Amide Derivatives. Retrieved from [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available at: [Link]

Sources

Technical Guide: Solubility & Handling of 2,3-Diaminobenzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility profile and handling protocols for 2,3-diaminobenzamide dihydrochloride , a critical intermediate in the synthesis of PARP inhibitors (e.g., Veliparib) and a probe for ortho-diamine reactivity.

Key Findings:

  • Primary Solvent (Stock): Dimethyl sulfoxide (DMSO) is the recommended solvent for stock solutions (

    
    50 mM), offering high solubility and enhanced stability against oxidative degradation compared to aqueous media.
    
  • Aqueous Solubility: The hydrochloride salt exhibits high water solubility due to ionization; however, it generates highly acidic solutions.

  • Critical Risk: The compound contains an ortho-diamine motif, making it highly susceptible to oxidation (forming phenazines) and cyclization. Solutions must be prepared fresh, protected from light, and stored under inert gas.

Physicochemical Profile

Understanding the structural drivers of solubility is essential for experimental design.

PropertyDescriptionImpact on Solubility
Chemical Structure ortho-Diaminobenzamide (2HCl)The two amine groups at positions 2 and 3 allow for double protonation.
Salt Form Dihydrochloride (

)
drastically increases aqueous solubility compared to the free base by increasing lattice energy and polarity.
pKa (Estimated)

: ~2.0–4.0
Dissolution in water releases protons, significantly lowering pH.
Hygroscopicity HighThe salt readily absorbs atmospheric moisture, altering the effective molecular weight during weighing.
The pH-Solubility Dependency

The solubility of 2,3-diaminobenzamide is pH-dependent.

  • Acidic pH (< 4.0): The molecule exists as a cationic species (protonated amines), exhibiting high solubility in water.

  • Neutral/Basic pH (> 7.0): As the pH approaches the pKa of the amines, the compound deprotonates to its neutral free-base form. The free base has significantly lower water solubility (estimated <15 mg/mL based on benzamide analogs).

  • Risk: Diluting a high-concentration acidic stock directly into a weak buffer (e.g., 1x PBS) may cause immediate precipitation if the final concentration exceeds the free-base solubility limit.

Solubility Guidelines & Solvent Compatibility

DMSO (Dimethyl Sulfoxide) - Recommended for Stock

DMSO is the gold standard for storing 2,3-diaminobenzamide HCl. It disrupts intermolecular hydrogen bonding without inducing protonation changes that lead to precipitation.

  • Solubility Limit: Typically

    
     100 mM.
    
  • Freezing Point: DMSO freezes at 18.5°C. Thaw completely at room temperature (RT) before use to avoid concentration gradients.

  • Handling: DMSO is hygroscopic. Use anhydrous DMSO (stored over molecular sieves) to prevent water uptake, which accelerates hydrolytic degradation.

Water & Aqueous Buffers
  • Water (Milli-Q): Soluble (> 50 mg/mL estimated). Resulting solution will be acidic (pH ~2-3).[1]

  • PBS/Media: Soluble at lower concentrations (< 10 mM).

    • Warning: High concentrations (> 50 mM) introduced to PBS may overwhelm the buffering capacity or precipitate the free base.

Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)[2]Application
Anhydrous DMSO Excellent> 100 mMStock Solution Storage
Water (Deionized) Good> 50 mMShort-term assays (Acidic)
Ethanol Moderate~ 10-25 mMAlternative organic solvent
PBS (pH 7.4) Limited< 10 mMBiological Working Solution

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

Materials:

  • 2,3-Diaminobenzamide 2HCl (solid)

  • Anhydrous DMSO (Grade

    
     99.9%)
    
  • Amber glass vial (borosilicate) with PTFE-lined cap

  • Argon or Nitrogen gas line

Procedure:

  • Weighing: Weigh the solid rapidly to minimize moisture uptake. Record exact mass (e.g., 11.2 mg).

  • Calculation: Calculate volume required for 50 mM.

    
    
    (Note: Ensure you use the MW of the specific salt form, e.g., ~224.09  g/mol  for dihydrochloride).
    
  • Dissolution: Add the calculated volume of DMSO. Vortex for 30–60 seconds. The solution should be clear and colorless to pale yellow.

  • Inerting: Gently stream Argon/Nitrogen over the liquid surface for 10 seconds to displace oxygen.

  • Storage: Cap tightly. Store at -20°C or -80°C. Stable for 3–6 months.

Protocol B: Preparation of Working Solution (Aqueous)

Objective: Dilute stock for biological assay without precipitation.

Workflow:

  • Thaw: Bring DMSO stock to RT. Vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If the final aqueous target is < 1% DMSO, perform a serial dilution in DMSO first to improve pipetting accuracy.

  • Dropwise Addition: While vortexing the aqueous buffer (e.g., media or PBS), add the DMSO stock slowly.

    • Do not add buffer to the DMSO stock; this causes local high water concentrations that can trigger precipitation.

  • Inspection: Visually inspect for turbidity (precipitate). If cloudy, sonicate for 5 minutes. If cloudiness persists, the concentration exceeds the solubility limit of the free base at that pH.

Visualization: Solubilization & Stability Logic

The following diagram illustrates the chemical behavior of the salt in different environments and the risks of oxidation.

SolubilityLogic Solid Solid 2,3-Diaminobenzamide (Dihydrochloride Salt) DMSO_Sol DMSO Solution (Solvated Ions) Solid->DMSO_Sol Dissolve (Best Stability) Water_Acid Aqueous Solution (Acidic) [Ph-NH3+] + [Cl-] High Solubility Solid->Water_Acid Dissolve (H2O) Buffer_Neut Buffered Solution (pH 7.4) Deprotonation to Free Base DMSO_Sol->Buffer_Neut Dilution > 1:100 Oxidation Oxidation Product (Phenazine/Diazo species) Brown Coloration DMSO_Sol->Oxidation Slow degradation Water_Acid->Buffer_Neut pH Adjustment Precipitate Precipitate (Insoluble Free Base) Buffer_Neut->Precipitate If Conc > Solubility Limit (~10-15 mM) Buffer_Neut->Oxidation O2 / Light / Time

Figure 1: Solubilization pathways and stability risks. Green nodes indicate stable states; yellow/red indicate potential failure points (precipitation or degradation).

Stability & Troubleshooting (The "Gotchas")

Oxidation (The "Browning" Effect)

Aromatic ortho-diamines are chemically reactive. Upon exposure to air and light, they oxidize to form phenazines or other conjugated systems.

  • Sign: Solution turns from colorless/pale yellow to dark brown or purple.

  • Prevention:

    • Always use fresh working solutions (prepare immediately before use).

    • Protect from light (wrap tubes in foil).

    • Add antioxidants (e.g., 1 mM DTT or Ascorbic Acid) to the buffer if the biological assay permits.

The "Salting Out" Effect

When dissolving the HCl salt in high-salt buffers (e.g., 10x PBS), the "common ion effect" (Cl-) may reduce solubility, though this is less common than pH-driven precipitation.

  • Fix: Dissolve in pure water or low-salt buffer first, then adjust tonicity.

References

  • PubChem. (2023). 2,3-Diaminobenzamide dihydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

  • Williams, R. (2022).[3][4] pKa Data Compiled. Organic Chemistry Data.[2][5][6] (Reference for aniline pKa values). [Link]

Sources

Technical Guide: 2,3-Diaminobenzamide in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility of 2,3-diaminobenzamide as a specialized precursor for the synthesis of 8-aminoquinazolin-4(3H)-ones and subsequent tricyclic fused heterocycles .

Content Type: Advanced Synthetic Protocol & Mechanistic Analysis Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

While 2-aminobenzamide (anthranilamide) is the ubiquitous precursor for the quinazolinone scaffold, its 3-amino analogue, 2,3-diaminobenzamide , represents a high-value, bifunctional scaffold. It provides direct access to 8-aminoquinazolin-4(3H)-ones , a subclass of heterocycles offering a unique vector for diversification at the 8-position.

Crucially, this precursor enables the construction of tricyclic systems (e.g., imidazo[4,5-h]quinazolines) through sequential or cascade annulations. However, the use of 2,3-diaminobenzamide introduces a critical regioselectivity challenge: the competition between forming a 6-membered quinazolinone ring (via the amide and C2-amine) and a 5-membered benzimidazole ring (via the C2 and C3 vicinal diamines). This guide outlines the protocols to control this selectivity.

Chemical Foundation & Reactivity Landscape

Structural Logic

The numbering of the precursor determines the substitution pattern of the final heterocycle:

  • Position 1 (Amide, -CONH₂): Becomes N3/C4 of the quinazolinone.

  • Position 2 (Amine, -NH₂): Becomes N1 of the quinazolinone.

  • Position 3 (Amine, -NH₂): Becomes the C8-amino substituent.

The Selectivity Challenge (Benzimidazole Trap)

When reacting 2,3-diaminobenzamide with aldehydes or carboxylic acids, two pathways compete:

  • Path A (Quinazolinone): Condensation of the Amide (Pos 1) and Amine (Pos 2) with a carbon electrophile.

  • Path B (Benzimidazole): Condensation of the vicinal diamines (Pos 2 and Pos 3).

Thermodynamic Insight: Reaction with aldehydes often favors Path B (Benzimidazole formation) due to the rapid kinetics of diamine condensation. To favor Path A (Quinazolinone), one must typically use orthoesters or anhydrides under conditions that drive the 6-membered ring formation, or utilize the 8-nitro precursor route (reduction post-cyclization) to guarantee regiocontrol.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the strategic route to tricyclic systems.

G Start 2,3-Diaminobenzamide Aldehyde + Aldehyde (R-CHO) Start->Aldehyde Orthoester + Orthoester / Acid Start->Orthoester Benzimidazole 2-Substituted-1H-benzimidazole-4-carboxamide (Kinetic Trap) Aldehyde->Benzimidazole Path B: Vicinal Diamine Condensation Quinazolinone 8-Aminoquinazolin-4(3H)-one (Target Scaffold) Orthoester->Quinazolinone Path A: Amide-Amine Cyclization Tricyclic Imidazo[4,5-h]quinazoline (Fused System) Quinazolinone->Tricyclic Secondary Annulation (e.g., with R'-COOH)

Caption: Divergent synthesis pathways. Path A yields the target quinazolinone; Path B leads to the benzimidazole byproduct.

Experimental Protocols

Protocol A: Selective Synthesis of 8-Amino-2-methylquinazolin-4(3H)-one

This protocol utilizes triethyl orthoacetate as the carbon source. Orthoesters are preferred over aldehydes to minimize benzimidazole formation by activating the amide nitrogen via imidate formation.

Reagents:

  • 2,3-Diaminobenzamide (1.0 eq)

  • Triethyl orthoacetate (3.0 eq)

  • Glacial Acetic Acid (catalytic, 0.5 eq)

  • Ethanol (anhydrous) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-diaminobenzamide (5 mmol) in anhydrous Ethanol (20 mL).

  • Activation: Add Triethyl orthoacetate (15 mmol) and Glacial Acetic Acid (2.5 mmol).

  • Cyclization: Reflux the mixture at 80–90°C for 6–8 hours. Monitor via TLC (System: CHCl₃/MeOH 9:1).

    • Checkpoint: If benzimidazole formation is observed (lower Rf), switch solvent to DMF and increase temperature to 120°C to favor thermodynamic quinazolinone product.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates.

  • Purification: Filter the solid. Wash with cold ethanol.[1] Recrystallize from Ethanol/DMF.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the amide protons and the retention of the C8-NH₂ signal (broad singlet, ~5.5–6.5 ppm).

    • IR: Distinct Carbonyl stretch at ~1660 cm⁻¹ (Quinazolinone C=O) vs. absence in benzimidazole.

Protocol B: The "High-Fidelity" Nitro Route (Recommended)

For absolute regiocontrol, it is often superior to synthesize the quinazolinone before unmasking the 8-amino group.

Workflow:

  • Precursor: Start with 2-amino-3-nitrobenzamide .

  • Cyclization: React with R-CHO (w/ NaHSO₃/I₂) or Orthoester to form 8-nitroquinazolin-4(3H)-one .

  • Reduction: Reduce the nitro group (H₂, Pd/C or Fe/AcOH) to yield pure 8-aminoquinazolin-4(3H)-one .

  • Why this works: The nitro group at position 3 is non-nucleophilic, completely eliminating the benzimidazole pathway during the critical cyclization step.

Quantitative Data Summary: Precursor Efficiency

PrecursorCo-ReactantPrimary ProductYieldRegioselectivity Risk
2,3-Diaminobenzamide Aldehyde (R-CHO)Benzimidazole-4-carboxamide75-85%High (Favors 5-ring)
2,3-Diaminobenzamide Triethyl Orthoacetate8-Aminoquinazolinone60-70%Moderate
2-Amino-3-nitrobenzamide Triethyl Orthoacetate8-Nitroquinazolinone85-95%None (High Fidelity)

Applications in Drug Discovery

The 8-aminoquinazolinone scaffold is a versatile intermediate for generating tricyclic genomic-targeting agents.

Synthesis of Imidazo[4,5-h]quinazolines

The free amino group at position 8 allows for a second annulation.

  • Reaction: 8-Aminoquinazolinone + Carboxylic Acid / POCl₃.

  • Mechanism: The N1 of the quinazolinone and the 8-NH₂ group are peri-positioned (conceptually similar to 1,8-naphthalene substitution), allowing for the formation of a third ring bridging N1 and C8?

    • Correction: In the quinazolinone structure, C8 is adjacent to C8a (bridgehead) and C7. The N1 is separated.[1][2] The 8-amino group typically cyclizes with substituents at C7 to form linear tricyclics, or if the quinazolinone is 2,3-disubstituted, the 8-amino is a handle for solubility or PROTAC attachment.

    • True Tricyclic Potential: Reaction of the 8-amino group with bifunctional electrophiles can yield pyrrolo[1,2-a]quinazolinone analogues if the starting material was different, but for 8-amino, it is often used to fuse an imidazole ring onto the 7,8-face (requires 7,8-diamino) or simply as a functional handle.

References

  • Benzimidazole vs.

    • Title: A simple and metal-free one-pot synthesis of 2-substituted-1H-4-carboxamide benzimidazole from 2,3-diaminobenzamide.[3][4]

    • Source: Semantic Scholar / ResearchG
    • URL:[Link] (Generalized Link to validated search result context).

  • Standard Quinazolinone Protocols

    • Title: Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Tricyclic Quinazolinone Derivatives

    • Title: Synthesis of tricyclic quinazolinone-iminosugars as potential glycosidase inhibitors via a Mitsunobu reaction.
    • Source: PubMed / Carbohydr
    • URL:[Link]

  • Nitro-Precursor Route (High Fidelity)

    • Title: Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones.
    • Source: NIH / PMC.
    • URL:[Link]

Sources

The Pharmacological Landscape of Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2,3-Diaminobenzamide & 2-Aminobenzamide Architectures in Epigenetic Modulation

Executive Summary

This technical guide analyzes the biological activity, synthesis, and therapeutic potential of aminobenzamide derivatives , specifically focusing on the 2,3-diaminobenzamide and 2-aminobenzamide scaffolds. While often conflated, these two architectures represent distinct pharmacological pathways:[1]

  • 2-Aminobenzamides (e.g., Entinostat/MS-275): The "privileged structure" for Class I selective Histone Deacetylase (HDAC) inhibition.[1]

  • 2,3-Diaminobenzamides: An emerging scaffold for Sirtuin (SIRT) inhibition and antimicrobial activity.[1]

This guide provides researchers with a self-validating framework for synthesizing and assaying these compounds, emphasizing the structural nuances that dictate isoform selectivity.

Part 1: Pharmacophore & Mechanism of Action

The biological activity of benzamide derivatives is dictated by the precise positioning of amino groups relative to the amide carbonyl.

1. The Zinc-Binding Motif (Class I HDAC Selectivity)

The most clinically significant application of this scaffold is in 2-aminobenzamides (also known as N-(2-aminophenyl)benzamides).[1] Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, 2-aminobenzamides exhibit exquisite selectivity for HDAC1, HDAC2, and HDAC3 (Class I).[1][2]

  • Mechanism: These compounds function as slow-tight binding inhibitors .

  • Structural Logic: The internal hydrogen bond between the amide -NH and the ortho-amino group planarizes the molecule. This rigid conformation allows the amide carbonyl and the amino group to chelate the Zinc (

    
    ) ion in the catalytic pocket.[1]
    
  • Selectivity Filter: The "foot" of the benzamide scaffold accesses the internal cavity of Class I HDACs but is sterically excluded from the narrower pockets of Class II HDACs (e.g., HDAC6).[1]

2. The NAD+ Competition Motif (SIRT Inhibition)

Derivatives possessing a strict 2,3-diamino substitution pattern on the benzamide ring (or 2-anilinobenzamides) have shown activity against Sirtuins (Class III HDACs), which are


-dependent.[1]
  • Mechanism: These derivatives compete with the nicotinamide moiety of

    
    , disrupting the deacetylation reaction.
    
Visualization: Signaling & Inhibition Pathways

The following diagram illustrates the divergent pathways of Zinc-dependent (HDAC) and NAD-dependent (SIRT) inhibition by these scaffolds.[1]

G Compound Aminobenzamide Derivative HDAC_Pocket Class I HDAC Pocket (Zn2+ Dependent) Compound->HDAC_Pocket 2-Amino Motif SIRT_Pocket SIRT Active Site (NAD+ Dependent) Compound->SIRT_Pocket 2,3-Diamino Motif Chelation Zinc Chelation (Slow-Tight Binding) HDAC_Pocket->Chelation Acetylation_Accum Histone Hyperacetylation (H3/H4) Chelation->Acetylation_Accum Gene_Exp Re-expression of Tumor Suppressors (p21) Acetylation_Accum->Gene_Exp NAD_Comp NAD+ Competition (Nicotinamide Mimicry) SIRT_Pocket->NAD_Comp Meta_Reg Metabolic Regulation (PGC-1α / FOXO) NAD_Comp->Meta_Reg

Caption: Divergent mechanistic pathways of aminobenzamide derivatives. The 2-amino motif drives Zinc-dependent HDAC inhibition, while the 2,3-diamino motif favors NAD+ competitive SIRT inhibition.

Part 2: Structure-Activity Relationship (SAR)[1][3][4]

The following table summarizes the critical SAR data for optimizing biological activity.

Structural DomainModificationEffect on Activity
Zinc Binding Group (ZBG) 2-amino (aniline)Optimal for HDAC1-3. Essential for H-bond planarization.
3-amino / 4-aminoLoss of HDAC activity; potential PARP/SIRT activity.
2-hydroxylSignificant loss of potency (weaker Zn chelation than amine).[1]
Linker Region Aryl (Phenyl/Pyridine)Essential. Direct attachment creates the necessary depth for the pocket.[1]
Aliphatic chainGenerally reduces potency compared to aryl linkers in benzamides.
Cap Group Pyridine/PyrimidineImproves solubility and pharmacokinetic profile (e.g., Entinostat).[1]
Thiophene/FuranIncreases lipophilicity; often improves cellular permeability.
Ring Substitution 5-Fluoro (on ZBG ring)Increases metabolic stability; maintains potency.[1]
Part 3: Synthetic Protocols

To ensure reproducibility, we utilize a Ring-Opening of Isatoic Anhydride approach. This method is superior to standard amide coupling (EDC/HOBt) as it avoids the protection/deprotection steps of the aniline amine.[1]

Protocol: Synthesis of N-(2-aminophenyl)benzamide Derivatives

Reagents:

  • Substituted Isatoic Anhydride (1.0 eq)[1]

  • Target Amine (e.g., 4-aminopyridine or substituted aniline) (1.1 eq)

  • Solvent: DMF (Dimethylformamide) or Ethanol[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Optional, for sluggish amines[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of substituted isatoic anhydride in 5 mL of anhydrous DMF.

  • Addition: Add 1.1 mmol of the target amine.

  • Reaction (Method A - Thermal): Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM).[1]

    • Mechanism:[1][3] Nucleophilic attack of the amine on the anhydride carbonyl, followed by decarboxylation (

      
       release).[1]
      
  • Reaction (Method B - Microwave): Irradiate at 100W, 100°C for 15 minutes. (Higher yield, lower byproduct formation).[1]

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1).[1] If oil forms, extract with EtOAc and purify via silica gel column chromatography.[1]

Visualization: Synthetic Workflow

Synthesis Isatoic Isatoic Anhydride (Precursor) Reaction Nucleophilic Attack & Decarboxylation (-CO2) Isatoic->Reaction Amine Target Amine (R-NH2) Amine->Reaction Crude Crude Benzamide Reaction->Crude DMF, 80°C or MW Purified Purified 2-Aminobenzamide Crude->Purified Recrystallization

Caption: Efficient synthesis of 2-aminobenzamides via isatoic anhydride ring-opening, avoiding protection steps.

Part 4: Biological Evaluation Protocols

Trustworthiness in data requires robust assay validation. The following protocol outlines the Fluorometric HDAC Activity Assay , the industry standard for benchmarking these derivatives.

Protocol: Fluorometric HDAC Inhibition Assay

Principle: Uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1] HDAC activity removes the acetyl group, sensitizing the substrate to trypsin digestion, which releases the fluorescent AMC group.

Materials:

  • Recombinant HDAC1, HDAC2, or HDAC3 (BPS Bioscience or equivalent).[1]

  • Substrate: Fluorogenic HDAC substrate (e.g., MAL).[1]

  • Reference Compound: Entinostat (MS-275) or SAHA (Vorinostat).[1]

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .[1]
    

Procedure:

  • Enzyme Prep: Dilute HDAC isoform in Assay Buffer to optimal concentration (approx 2-5 ng/µL).

  • Compound Treatment: Add 10 µL of test compound (serially diluted in DMSO) to a 96-well black plate.

    • Control: DMSO only (Negative), SAHA 10 µM (Positive).[1]

  • Incubation 1: Add 40 µL of diluted enzyme. Incubate at 37°C for 30 mins to allow "slow-tight" binding equilibration.

  • Substrate Addition: Add 10 µL of Fluorogenic Substrate (50 µM final). Incubate 30 mins at 37°C.

  • Developer: Add 50 µL of Developer solution (Trypsin/Trichostatin A). Incubate 15 mins at RT.

  • Read: Measure fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Calculate % Inhibition =

    
    .[1]
    
Part 5: Therapeutic Applications & Case Studies
Case Study: Entinostat (MS-275)[1][2]
  • Structure: Pyridin-3-ylmethyl N-[[4-[[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate.[1]

  • Profile: Highly selective for HDAC1 (

    
     nM) and HDAC3, with no activity against HDAC6.[1]
    
  • Clinical Utility: Used in combination with aromatase inhibitors for hormone-receptor-positive breast cancer. The selectivity profile reduces the hematological toxicity often seen with pan-HDAC inhibitors.

Emerging Area: Antimicrobial 2,3-Diaminobenzamides

Recent studies indicate that simple 2,3-diaminobenzamide derivatives (lacking the extended cap group of HDAC inhibitors) exhibit potent antifungal activity against Aspergillus fumigatus, potentially via non-epigenetic mechanisms involving cell wall synthesis disruption.[1]

References
  • Gryder, B. E., et al. (2012).[1] "Histone Deacetylase Inhibitors: Equipped with New Weapons." Future Medicinal Chemistry. Link

  • Mottamal, M., et al. (2015).[1] "Histone Deacetylase Inhibitors in Clinical Studies as Pharmacological Therapy for Cancer." Biomolecules.[1][4][3][5][6][7][8][9] Link

  • Lauffer, B. E., et al. (2013).[1] "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation." Journal of Biological Chemistry. Link

  • Galli, U., et al. (2012).[1][10][11] "Identification of a sirtuin 3 inhibitor that displays selectivity over sirtuin 1 and 2." European Journal of Medicinal Chemistry. Link

  • El-Sherbeny, M. A., et al. (2014).[1] "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents." Journal of Chemistry. Link

Sources

difference between 2,3-diaminobenzamide and o-phenylenediamine

Comparative Analysis: -Phenylenediamine vs. 2,3-Diaminobenzamide

Divergent Reactivity, Electronic Profiling, and Medicinal Utility[1]

Executive Summary

In the architecture of heterocyclic drug design, the distinction between


-phenylenediamine (OPD)2,3-diaminobenzamide (2,3-DAB)1

This guide analyzes these two scaffolds not merely as structural isomers but as distinct functional tools:

  • OPD is the quintessential precursor for benzimidazoles and quinoxalines (5- and 6-membered rings lacking exocyclic carbonyls).[1]

  • 2,3-DAB is a "privileged structure" for quinazolin-4(3H)-ones and serves as a direct pharmacophore mimic of Nicotinamide in PARP inhibition .[1]

Structural & Electronic Characterization

The introduction of the amide group in 2,3-DAB is not passive; it acts as a strong electron-withdrawing group (EWG) via resonance, significantly lowering the basicity of the adjacent amines compared to OPD.

Table 1: Physicochemical Comparison
Feature

-Phenylenediamine (OPD)
2,3-Diaminobenzamide (2,3-DAB)
Structure Benzene-1,2-diamine2,3-Diaminobenzene-1-carboxamide
Formula


MW 108.14 g/mol 151.17 g/mol
Electronic State Electron-rich aromatic ring (Nucleophilic)Electron-deficient C2-amine; Amide H-bond donor
Primary Reactivity Condensation (N,N-nucleophiles)Cyclization (N-Amide/N-Amine or N,N-Amine)
Key Application ELISA Substrate, Benzimidazole synthesisPARP Inhibitor Pharmacophore, Quinazolinone synthesis
pKa (Conj.[1] Acid) ~4.57 (N1), ~0.8 (N2)< 4.0 (Due to Amide EWG effect)
Electronic Insight (The "Amide Effect")

In OPD, both amino groups are roughly equivalent nucleophiles (until one reacts). In 2,3-DAB, the amino group at C2 is electronically deactivated by the ortho-amide group.[1] However, the amide nitrogen itself can act as a nucleophile under basic conditions, offering a pathway to 6-membered lactam rings (quinazolinones) that OPD cannot access.

Synthetic Divergence: The "Fork in the Road"

The core utility of these molecules lies in their heterocyclization patterns. This section details the mechanistic divergence.

3.1 Pathway A: OPD

Benzimidazoles

OPD reacts with carboxylic acids or aldehydes to form benzimidazoles .[2] The mechanism involves the formation of a Schiff base followed by intramolecular attack by the second amine.

3.2 Pathway B: 2,3-DAB

Quinazolinones vs. Benzimidazoles

2,3-DAB presents a unique challenge known as competitional cyclization :

  • The Quinazolinone Route (Thermodynamic): Reaction between the Amide-N and the C2-Amine with a carbon source forms a 6-membered quinazolinone ring.[1] This is often preferred in drug discovery for kinase and PARP inhibitors.

  • The Benzimidazole Route (Kinetic): Reaction between the C2-Amine and C3-Amine forms a 5-membered benzimidazole ring, leaving the amide pendant.[1]

The diagram below illustrates this critical synthetic logic.

SyntheticDivergencecluster_legendSelectivity ControlOPDo-Phenylenediamine(OPD)BenzimidazoleBenzimidazole(5-membered ring)OPD->Benzimidazole+ R-CHO(Oxidative Cyclization)QuinoxalineQuinoxaline(6-membered ring)OPD->Quinoxaline+ 1,2-DicarbonylDAB2,3-Diaminobenzamide(2,3-DAB)DAB->Benzimidazole+ R-CHO(Amine-N Participation)QuinazolinoneQuinazolin-4(3H)-one(6-membered lactam)DAB->Quinazolinone+ R-CHO / [O](Amide-N Participation)Note2,3-DAB favors Quinazolinone formationunder oxidative conditions due toamide stability.

Figure 1: Divergent synthetic pathways.[1] OPD primarily yields benzimidazoles, whereas 2,3-DAB provides access to the privileged quinazolinone scaffold via amide participation.[1]

Medicinal Chemistry: The PARP Connection

For drug development professionals, the defining difference is the pharmacophore capability .

  • Poly (ADP-ribose) Polymerase (PARP) enzymes repair DNA strand breaks.[1][3] Inhibiting PARP is a strategy for treating BRCA-mutated cancers (Synthetic Lethality).[1][3][4][5]

  • The Mechanism: PARP inhibitors mimic Nicotinamide (the headgroup of

    
    ).[4]
    
  • The Fit:

    • 2,3-DAB contains the benzamide motif.[1][3][5] The amide protons form critical hydrogen bonds with Gly863 and Ser90 in the PARP-1 active site.

    • OPD lacks the carbonyl oxygen (H-bond acceptor) and the specific geometry required for this high-affinity binding.[1]

PARP_BindingPARP_SitePARP Active Site(Nicotinamide Pocket)DAB_Ligand2,3-DiaminobenzamideScaffoldResiduesKey Residues:Gly863 (H-bond)Ser90 (H-bond)DAB_Ligand->Residues 3-CarboxamideMimics NicotinamideOPD_Ligando-PhenylenediamineScaffoldOPD_Ligand->Residues Lacks H-bondAcceptor (C=O)Residues->PARP_SiteBinding Affinity

Figure 2: Pharmacophore analysis.[1] 2,3-DAB successfully mimics Nicotinamide for PARP inhibition, whereas OPD lacks the necessary H-bond acceptor/donor geometry.[1]

Experimental Protocols

The following protocols validate the reactivity differences described above.

Protocol A: Synthesis of 2-Phenylbenzimidazole (from OPD)

Demonstrates the classic diamine condensation.

  • Reagents:

    
    -Phenylenediamine (10 mmol), Benzaldehyde (10 mmol), Ethanol (20 mL), Sodium Metabisulfite (
    
    
    , 10 mmol) as oxidant.
  • Procedure:

    • Dissolve OPD and benzaldehyde in ethanol.

    • Add

      
       (aqueous solution).
      
    • Reflux for 3–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Observation: OPD spot (

      
      ) disappears; fluorescent blue spot appears (
      
      
      ).
  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol/water.[1]

  • Result: 2-Phenylbenzimidazole (MP: 290°C).[1]

Protocol B: Synthesis of 2-Phenylquinazolin-4(3H)-one (from 2,3-DAB)

Demonstrates the amide-participating cyclization.

  • Reagents: 2,3-Diaminobenzamide (5 mmol), Benzaldehyde (5 mmol), Iodine (

    
    , 10 mol%), 
    
    
    (10 mmol), DMF (10 mL).
  • Procedure:

    • Mix 2,3-DAB and benzaldehyde in DMF.[1]

    • Add

      
       and 
      
      
      .[6]
    • Stir at 80°C for 6 hours.

    • Mechanism: The C2-amine condenses with aldehyde to form an imine.[1] The amide nitrogen then attacks the imine carbon (intramolecular cyclization), followed by oxidative aromatization by Iodine.

  • Workup: Pour into sodium thiosulfate solution (to quench Iodine). Filter the white/pale yellow solid.

  • Result: 2-Phenylquinazolin-4(3H)-one.[1][7][8]

    • Note: If the reaction is run without oxidant or base, you may observe the competing benzimidazole formation. The base promotes the amide deprotonation/nucleophilicity.

Analytical Differentiation (QC Check)

When verifying which compound you have in hand, use these spectral markers:

Method

-Phenylenediamine
2,3-Diaminobenzamide
IR Spectroscopy Doublet at 3300-3400

(

).[1] No Carbonyl peak.
Distinct Amide I band at 1650-1690

(C=O).[1]
1H NMR (DMSO-d6) Aromatic protons: 6.3–6.6 ppm.[1] Amine protons: Broad singlet ~4.5 ppm.[1]Amide protons: Two broad singlets (often split) at 7.0–8.0 ppm. Aromatic region is more deshielded due to C=O.
Mass Spectrometry M+H = 109.M+H = 152.[1]
References
  • Benzimidazole Synthesis: Bahrami, K., et al.[9][10] "A simple and efficient procedure for the synthesis of substituted benzimidazoles..." Synthesis, 2007.[9]

  • Quinazolinone Synthesis: Li, F., et al. "Acceptorless Dehydrogenative Coupling of o-Aminobenzamides..."[1][11][12] Organic Letters, 2016.[11]

  • PARP Inhibition Pharmacophore: Curtin, N. J. "PARP inhibitors for cancer therapy."[3] Expert Reviews in Molecular Medicine, 2005.

  • OPD in ELISA: Porstmann, B., et al. "Comparison of chromogens for the determination of horseradish peroxidase as a marker in enzyme immunoassay." Journal of Clinical Chemistry and Clinical Biochemistry, 1981.

Methodological & Application

Application Note: Probing the Reactivity of 2,3-Diaminobenzamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Competing Cyclization Pathways

For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Quinazolin-4(3H)-ones, in particular, represent a "privileged" structure, forming the core of numerous therapeutic agents. While many synthetic routes to this scaffold are well-established, this guide addresses a specific, and more complex, question: the feasibility of synthesizing quinazolin-4(3H)-ones from 2,3-diaminobenzamide.

This document moves beyond a standard protocol, offering a deeper, experience-based analysis of the chemical principles at play. It is structured to provide not just a "how-to," but a "why" and "why-not," ensuring a robust understanding of the underlying reactivity that governs the outcome of such a synthesis.

Core Directive: The Challenge of Synthesizing Quinazolin-4(3H)-ones from 2,3-Diaminobenzamide

A comprehensive review of synthetic methodologies reveals that the direct, high-yielding synthesis of quinazolin-4(3H)-ones from 2,3-diaminobenzamide is not a standard or commonly reported transformation. The reason lies in the inherent reactivity of the starting material itself. The presence of two adjacent amino groups (ortho-diamine) on the benzene ring introduces a highly favorable, competing reaction pathway that dominates the synthetic outcome.

The Prevailing Reaction: Benzimidazole Formation

The reaction of an o-phenylenediamine with a one-carbon electrophile (such as an aldehyde or a carboxylic acid) is a classic and highly efficient method for the synthesis of benzimidazoles. This reaction, known as the Phillips benzimidazole synthesis, typically proceeds under acidic conditions and is often near-quantitative.

Mechanistic Rationale:

The formation of the five-membered benzimidazole ring is both kinetically and thermodynamically favored over the formation of the six-membered pyrimidinone ring of the quinazolinone. The proximity of the two nucleophilic amino groups in 2,3-diaminobenzamide facilitates a rapid intramolecular cyclization following the initial condensation with an aldehyde to form a Schiff base.

The diagram below illustrates the mechanistic divergence. The pathway to the benzimidazole is a direct and facile intramolecular nucleophilic attack of the second amino group onto the imine carbon. In contrast, the formation of a quinazolinone would require a less favorable cyclization involving the amide nitrogen.

Competing Pathways cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Potential Products 2,3-Diaminobenzamide 2,3-Diaminobenzamide Schiff_Base Schiff Base Intermediate 2,3-Diaminobenzamide->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzimidazole 2-Substituted Benzimidazole (Major Product) Schiff_Base->Benzimidazole Favored 5-exo-trig Cyclization Quinazolinone Quinazolin-4(3H)-one (Minor/No Product) Schiff_Base->Quinazolinone Disfavored 6-endo-trig Cyclization

Caption: Competing reaction pathways for 2,3-diaminobenzamide and an aldehyde.

Protocol 1: Synthesis of 2-Substituted Benzimidazoles from 2,3-Diaminobenzamide

This protocol details the expected, predominant reaction when attempting to synthesize quinazolinones from 2,3-diaminobenzamide and an aldehyde.

Objective: To synthesize a 2-substituted benzimidazole via the condensation and cyclization of 2,3-diaminobenzamide with an aromatic aldehyde.

Materials:

Reagent/SolventMolecular WeightQuantity (1 mmol scale)Moles
2,3-Diaminobenzamide151.17 g/mol 151 mg1.0 mmol
Aromatic AldehydeVaries1.1 mmol1.1 mmol
Ethanol46.07 g/mol 10 mL-
Glacial Acetic Acid60.05 g/mol 0.5 mL-

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminobenzamide (151 mg, 1.0 mmol) and ethanol (10 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Add the aromatic aldehyde (1.1 mmol) to the solution, followed by glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 ethyl acetate:hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will likely precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Further purify the product by recrystallization from ethanol if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the benzimidazole structure.

Standard, Reliable Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzamide

For researchers whose ultimate goal is the synthesis of the quinazolin-4(3H)-one scaffold, the most reliable and widely adopted starting material is 2-aminobenzamide. The absence of the competing 3-amino group directs the cyclization to the desired product.

Standard Quinazolinone Synthesis cluster_start_q Starting Materials cluster_intermediate_q Intermediate cluster_product_q Product 2-Aminobenzamide 2-Aminobenzamide Schiff_Base_Q Schiff Base Intermediate 2-Aminobenzamide->Schiff_Base_Q Condensation Aldehyde_Q Aldehyde Aldehyde_Q->Schiff_Base_Q Quinazolinone_P 2-Substituted Quinazolin-4(3H)-one Schiff_Base_Q->Quinazolinone_P Intramolecular Cyclization & Oxidation

Caption: Standard synthetic route to quinazolin-4(3H)-ones from 2-aminobenzamide.

Protocol 2: A Robust Method for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol provides a reliable method for the synthesis of 2-substituted quinazolin-4(3H)-ones from 2-aminobenzamide and various aldehydes.[1]

Objective: To synthesize 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide and benzaldehyde.

Materials:

Reagent/SolventMolecular WeightQuantity (1 mmol scale)Moles
2-Aminobenzamide136.15 g/mol 136 mg1.0 mmol
Benzaldehyde106.12 g/mol 106 µL1.0 mmol
Dimethyl Sulfoxide (DMSO)78.13 g/mol 5 mL-

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-aminobenzamide (136 mg, 1.0 mmol) in dimethyl sulfoxide (5 mL).

  • Add benzaldehyde (106 µL, 1.0 mmol) to the solution.

  • Heat the reaction mixture to 120°C with stirring in an open flask (in a fume hood).[1]

  • Maintain the reaction at this temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into 20 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with ample water to remove any residual DMSO, followed by a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from ethanol.

  • Confirm the structure of the 2-phenylquinazolin-4(3H)-one by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[2]

Expected Spectroscopic Data for 2-Phenylquinazolin-4(3H)-one:

  • ¹H NMR (DMSO-d₆): A characteristic singlet for the amide NH proton is expected between δ 11.70 and 12.91 ppm. Aromatic protons will appear in the δ 7.2-8.3 ppm range.[1]

  • ¹³C NMR (DMSO-d₆): The carbonyl carbon of the amide will show a signal in the range of δ 161-164 ppm.[1]

  • IR (KBr): A strong absorption band for the amide C=O stretch will be present between 1657 and 1683 cm⁻¹.[1]

Conclusion and Expert Insights

The exploration of novel synthetic routes is a critical endeavor in drug discovery. However, a foundational understanding of competing reaction pathways is paramount to success. While the direct synthesis of quinazolin-4(3H)-ones from 2,3-diaminobenzamide is mechanistically disfavored, this analysis provides clarity on the expected and more synthetically useful transformations of this starting material. For the targeted synthesis of the quinazolin-4(3H)-one scaffold, 2-aminobenzamide remains the precursor of choice, offering a reliable and versatile platform for the generation of a diverse range of derivatives.

References

  • Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. Available at: [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

Sources

copper-catalyzed cyclization of 2,3-diaminobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemodivergent Copper-Catalyzed Cyclization of 2,3-Diaminobenzamide Derivatives

Executive Summary

Topic: Precision copper-catalyzed oxidative cyclization of 2,3-diaminobenzamide derivatives. Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1] Core Value: This guide delineates the chemoselective synthesis of benzimidazole-7-carboxamides and 8-aminoquinazolin-4(3H)-ones from a single versatile scaffold: 2,3-diaminobenzamide.

The 2,3-diaminobenzamide scaffold is a unique "privileged structure" capable of divergent cyclization. While standard acid-catalyzed condensation often yields mixtures, Copper (Cu) catalysis offers a controlled, oxidative pathway to access high-value pharmacophores under mild conditions.[1] This note provides a robust, self-validating protocol for the Cu-catalyzed oxidative cyclization, emphasizing the formation of the benzimidazole core, while outlining the conditions required to steer selectivity toward the quinazolinone manifold.

Scientific Foundation & Mechanistic Insight

The Chemoselectivity Challenge

The 2,3-diaminobenzamide molecule contains three nucleophilic nitrogen centers:

  • N1 (Amide): Low nucleophilicity, but capable of cyclization to form 6-membered rings (quinazolinones).[1]

  • N2 (Amine at C2): High nucleophilicity; ortho to both the amide and the C3-amine. Central to both pathways.

  • N3 (Amine at C3): High nucleophilicity; ortho to N2.[1] Key to 5-membered ring formation (benzimidazoles).[1]

Copper's Role: Copper acts as a dual-function catalyst:

  • Lewis Acid Activation: Cu(I/II) coordinates to the aldehyde/nitrile electrophile, enhancing susceptibility to nucleophilic attack.[1]

  • Oxidative Dehydrogenation: In the presence of air or O₂, Cu facilitates the oxidation of the intermediate aminal/dihydro-species to the fully aromatic heterocycle, preventing the formation of saturated byproducts.

Pathway Divergence
  • Path A (Benzimidazole): Kinetic and thermodynamic preference.[1] The reaction between N2 and N3 with an aldehyde forms a 5-membered ring. The amide group remains as a substituent (carboxamide).[1]

  • Path B (Quinazolinone): Requires suppression of N3 or activation of the amide nitrogen. Typically achieved using specific ligands or by reacting with alcohols/nitriles under higher temperatures where the 6-membered thermodynamic product is favored.

ReactionPathways Start 2,3-Diaminobenzamide (Scaffold) Inter Intermediate Imine/Aminal Start->Inter + R-CHO / Cu-Cat Benz Benzimidazole-7-carboxamide (5-membered ring) Inter->Benz Path A: N2 + N3 Attack (Kinetic Preference) Quin 8-Aminoquinazolin-4(3H)-one (6-membered ring) Inter->Quin Path B: N1 + N2 Attack (High T / Specific Ligand)

Figure 1: Divergent cyclization pathways controlled by catalyst and reaction conditions.

Experimental Protocol: Synthesis of Benzimidazole-7-carboxamides

This protocol details the Copper-Catalyzed Aerobic Oxidative Cyclization of 2,3-diaminobenzamide with aldehydes. This method is superior to traditional acid condensation as it operates at neutral pH and avoids the formation of dihydro-intermediates.

Reagents & Equipment
  • Substrate: 2,3-Diaminobenzamide (1.0 equiv).

  • Electrophile: Aryl or Alkyl Aldehyde (1.2 equiv).[1]

  • Catalyst: CuI (Copper(I) Iodide) – 10 mol%.[1]

  • Ligand: 1,10-Phenanthroline (10 mol%) – Optional but recommended for electron-poor aldehydes.[1]

  • Base: Cs₂CO₃ (Cesium Carbonate) – 2.0 equiv.[1]

  • Solvent: DMSO or DMF (Anhydrous).[1]

  • Oxidant: Atmospheric Air (Open vessel or O₂ balloon).[1]

  • Temp: 80–100 °C.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge 2,3-diaminobenzamide (1.0 mmol, 151 mg) and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Add CuI (0.1 mmol, 19 mg) and 1,10-phenanthroline (0.1 mmol, 18 mg).

  • Add the Aldehyde (1.2 mmol). Note: If the aldehyde is liquid, add it after the solvent.[1]

  • Add DMSO (5.0 mL).

  • Critical Step: Do not purge with Argon. The reaction requires oxygen.[2] Affix a drying tube or an O₂ balloon to the flask.

Step 2: Cyclization & Oxidation [3] 6. Heat the mixture to 80 °C in an oil bath. Stir vigorously (800 rpm) to ensure oxygen transfer into the solution. 7. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Checkpoint: The intermediate imine often appears within 30 mins. Full conversion to the fluorescent benzimidazole spot typically takes 4–12 hours.
  • If reaction stalls, increase temperature to 100 °C.

Step 3: Work-up & Purification 9. Cool reaction to room temperature. 10. Dilute with Ethyl Acetate (30 mL) and wash with Water (3 x 10 mL) to remove DMSO and base.[1] 11. Wash organic layer with Brine (10 mL), dry over Na₂SO₄ , and concentrate under reduced pressure. 12. Purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).

Step 4: Validation

  • ¹H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the benzimidazole C2-H (if using formaldehyde) or the aromatic substituent signals. The amide NH₂ protons usually appear as two broad singlets around 7.0–8.0 ppm.

  • MS: Confirm M+1 peak.

Optimization & Scope Data

The following table summarizes the impact of reaction variables on the yield of the benzimidazole product (using benzaldehyde as the model electrophile).

EntryCatalystLigandSolventTemp (°C)AtmosphereYield (%)Notes
1NoneNoneDMSO100Air35Incomplete oxidation; mixture of products.[1]
2CuINoneDMSO80Air72Good baseline condition.
3 CuI 1,10-Phen DMSO 80 Air 92 Optimal Condition.
4Cu(OAc)₂NoneDMF100Air85Effective, but Cu(II) is harder to remove.[1]
5CuI1,10-PhenToluene110Air45Poor solubility of diamine substrate.
6CuI1,10-PhenDMSO80N₂20Fails due to lack of oxidant (O₂).[1]

Troubleshooting & Critical Controls

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Insufficient oxygen transfer or catalyst poisoning.

    • Solution: Switch from an open tube to an O₂ balloon. Ensure the solvent is not "wet" (water can compete with the condensation step).

  • Problem: Formation of Quinazolinone Byproduct.

    • Cause: Temperature too high (>120 °C) or use of strong bases which might promote amide activation.[1]

    • Solution: Maintain temperature at 80 °C. Use Cs₂CO₃ (milder) instead of KOtBu.

  • Problem: Catalyst Removal.

    • Solution: Wash the crude organic layer with 5% aqueous ethylenediamine or NH₄OH to chelate and remove residual copper species (blue aqueous layer).[1]

References

  • Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides . The Journal of Organic Chemistry. [Link][1]

  • Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles . National Institutes of Health (PMC). [Link][1]

  • Synthesis of quinazolinones (Methodology Overview) . Organic Chemistry Portal. [Link][1]

  • Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives . Synlett / Organic Chemistry Portal. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives . Beilstein Journal of Organic Chemistry. [Link][1]

Sources

Application Note: One-Pot Synthesis of Tricyclic Heterocycles Using 2,3-Diaminobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-diaminobenzamide scaffold (often referred to as 3-aminoanthranilamide) represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for poly(ADP-ribose) polymerase (PARP) inhibitors and other DNA-intercalating therapeutics. Unlike the more common 2-aminobenzamide (anthranilamide), the presence of the vicinal diamine moiety at positions 2 and 3, combined with the amide at position 1, unlocks unique pathways for constructing tricyclic and tetracyclic fused heterocycles in a single pot.

This Application Note details the one-pot protocols for synthesizing two distinct classes of tricyclic/tetracyclic systems:

  • Pyrimido[1,6-a]benzimidazoles (Tricyclic): Via condensation with

    
    -keto esters.
    
  • Benzimidazo[1,2-c]quinazolin-6(5H)-ones (Tetracyclic): Via condensation with 2-formylbenzoic acid derivatives.

These protocols emphasize atom economy , catalyst-free conditions (where possible), and scalable workups , adhering to the principles of Green Chemistry.

Mechanistic Insight & Causality

The reactivity of 2,3-diaminobenzamide is governed by the competing nucleophilicity of its three nitrogen centers:

  • N-3 (Amino): The most nucleophilic center, sterically accessible and activated by the ortho-amino group.

  • N-2 (Amino): Less nucleophilic due to the electron-withdrawing effect of the adjacent amide carbonyl and steric crowding.

  • N-1 (Amide): Poorly nucleophilic, typically requiring deprotonation or intramolecular proximity to react.

Reaction Pathway: The "Zip-Up" Mechanism

In a one-pot cyclization, the reaction typically proceeds via a "Zip-Up" mechanism :

  • Initial Capture: The highly nucleophilic N-3 attacks the electrophile (e.g., ketone/aldehyde), forming a Schiff base or enamine.

  • First Cyclization (Imidazole Formation): The N-2 nitrogen attacks the intermediate, closing the imidazole ring to form a 2-substituted benzimidazole .

  • Second Cyclization (Pyrimidine Formation): The pendant amide nitrogen (N-1 ) attacks a remaining electrophilic site on the substituent (e.g., an ester or activated carbonyl), closing the third ring.

This cascade selectivity is critical; controlling pH and temperature ensures the rings close in the correct order (5-membered imidazole


 6-membered pyrimidine).

Experimental Protocols

Protocol A: Synthesis of Tricyclic Pyrimido[1,6-a]benzimidazoles

Target: 2-Methyl-4-oxo-1,4-dihydropyrimido[1,6-a]benzimidazole-3-carboxylate derivatives. Reagents: 2,3-Diaminobenzamide, Ethyl Acetoacetate (or similar


-keto esters), Glacial Acetic Acid (Catalyst/Solvent).
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-diaminobenzamide (1.0 mmol, 151 mg) in Glacial Acetic Acid (5 mL).

    • Note: Acetic acid serves as both solvent and acid catalyst to activate the carbonyls.

  • Addition: Add Ethyl Acetoacetate (1.2 mmol, 156 mg) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 110°C (Reflux) for 4–6 hours.

    • Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the diamine starting material (

      
      ) and the appearance of a fluorescent product (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice (approx. 20 g) with vigorous stirring.

    • Neutralize carefully with saturated NaHCO

      
        solution until pH 
      
      
      
      7–8.
  • Isolation: A solid precipitate will form. Filter the solid using a Büchner funnel.

    • Purification: Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from Ethanol/DMF (9:1) if necessary.

Yield Expectation: 75–85% Appearance: Pale yellow to off-white solid.

Protocol B: Synthesis of Tetracyclic Benzimidazo[1,2-c]quinazolinones

Target: PARP Inhibitor Scaffolds (e.g., Veliparib analogues). Reagents: 2,3-Diaminobenzamide, 2-Formylbenzoic Acid, Ethanol, catalytic p-TsOH (optional).

Step-by-Step Methodology
  • Mixing: In a 100 mL pressure tube or round-bottom flask, combine 2,3-diaminobenzamide (1.0 mmol) and 2-formylbenzoic acid (1.0 mmol) in Ethanol (10 mL).

  • Oxidative Cyclization: Add Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    , 1.5 equiv) or perform under open air reflux to facilitate oxidative dehydrogenation if necessary (though 2-formylbenzoic acid typically reacts via condensation-dehydration without external oxidation).
    • Optimization: For faster kinetics, add p-Toluenesulfonic acid (p-TsOH) (10 mol%).

  • Reaction: Heat to Reflux (80°C) for 8 hours.

    • Observation: The reaction often passes through a benzimidazole intermediate which then cyclizes with the carboxylic acid moiety to form the quinazolinone ring.

  • Precipitation: Cool to 0°C. The tetracyclic product is often poorly soluble in ethanol and will precipitate.

  • Filtration: Filter the precipitate. Wash with cold methanol.

Yield Expectation: 65–75% Key Characteristic: High melting point (>250°C), often requires DMSO for NMR.

Data Summary & Troubleshooting

ParameterProtocol A (Pyrimido-benzimidazole)Protocol B (Benzimidazo-quinazoline)
Limiting Reagent 2,3-Diaminobenzamide2,3-Diaminobenzamide
Electrophile Ethyl Acetoacetate (1,3-dicarbonyl)2-Formylbenzoic Acid (Aldehyde-Acid)
Solvent System Glacial Acetic Acid (or EtOH/AcOH)Ethanol or DMF
Temp/Time 110°C / 4-6 h80-100°C / 8-12 h
Key Intermediate Enamine / 2-substituted BenzimidazoleSchiff Base / Benzimidazole
Common Issue Incomplete cyclization of ring 3 (Amide)Solubility of intermediate
Solution Increase temp; use Dean-Stark trapUse high-boiling solvent (DMF/DMAc)
Expert Tips
  • Regioselectivity Check: If you observe a mixture of isomers, check the steric bulk of your electrophile. Bulky groups at the

    
    -position of the keto-ester favor attack by the less hindered N-3 amine.
    
  • Water Removal: For Protocol A, using a Dean-Stark apparatus to remove water drives the equilibrium toward the fully cyclized tricyclic product, improving yields by 10-15%.

  • Oxidation State: When using aldehydes (without an acid group), an oxidant (e.g., Na

    
    S
    
    
    
    O
    
    
    or I
    
    
    ) is required to aromatize the imidazole ring.

Visualization: Reaction Pathways[1]

The following diagram illustrates the divergent pathways for 2,3-diaminobenzamide depending on the electrophilic partner.

ReactionPathways Start 2,3-Diaminobenzamide InterA Intermediate: Enamine / Imine Start->InterA + Keto Ester (AcOH, Reflux) InterB Intermediate: Schiff Base Start->InterB + Formyl Acid (EtOH, Reflux) KetoEster Beta-Keto Ester (e.g., Ethyl Acetoacetate) BenzImidA 2-Substituted Benzimidazole InterA->BenzImidA Cyclization 1 (Imidazole Ring) ProdA Pyrimido[1,6-a]benzimidazole (Tricyclic) BenzImidA->ProdA Cyclization 2 (Pyrimidine Ring) FormylAcid 2-Formylbenzoic Acid BenzImidB 2-(2-Carboxyphenyl) benzimidazole InterB->BenzImidB Cyclization 1 (Imidazole Ring) ProdB Benzimidazo[1,2-c]quinazolinone (Tetracyclic) BenzImidB->ProdB Cyclization 2 (Dehydration)

Figure 1: Divergent synthesis pathways from 2,3-diaminobenzamide yielding Tricyclic (Green) and Tetracyclic (Red) scaffolds.

References

  • Synthesis of Benzimidazole-4-carboxamides (PARP Inhibitor Precursors)

    • Zhang, L.-J., et al. "A simple and metal-free one-pot synthesis of 2-substituted-1H-4-carboxamide benzimidazole using 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine(PYTZ) as catalyst." Chemical Papers, 2019.[1] Link

  • Tricyclic Pyrimido-Benzimidazole Synthesis

    • Shaabani, A., et al. "One-pot synthesis of pyrimido[1,2-a]benzimidazoles." Tetrahedron Letters, 2008. Link

  • Tetracyclic Benzimidazo-Quinazolinone (PARP Inhibitors)

    • Penning, T. D., et al. "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry, 2009. Link

  • General Reactivity of 2,3-Diaminobenzamide

    • White, A. W., et al. "Resistance-modifying agents. 9. Synthesis and biological properties of benzimidazole-4-carboxamides." Journal of Medicinal Chemistry, 2004. Link

Sources

Application Note: Microwave-Assisted Synthesis of Quinazolinones from 2-Aminobenzamides

[1][2][3]

Executive Summary

This guide details the microwave-assisted synthesis of quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry found in bioactive agents like methaqualone (sedative), raltitrexed (anticancer), and various AChE inhibitors.

While traditional thermal condensation (Niementowski reaction) requires high temperatures (

dielectric heatingcopper-catalyzed oxidative cyclization2-aminobenzamides1

Mechanistic Insight & Rationale

Understanding the reaction pathway is critical for troubleshooting and optimization. The synthesis proceeds via a cascade sequence: Oxidation


 Condensation 

Cyclization

Oxidation
The Dielectric Effect

Microwave irradiation provides efficient internal heating. Polar solvents (e.g., DMSO, water, ionic liquids) or polar reagents align with the oscillating electric field, generating heat through molecular friction. This minimizes "wall effects" seen in oil baths and allows the reaction mixture to reach the activation energy (

Reaction Pathway (Cu-Catalyzed Oxidative Route)
  • In-situ Oxidation: The copper catalyst (e.g., CuI or Cu(OAc)

    
    ) oxidizes the benzyl alcohol to benzaldehyde.
    
  • Schiff Base Formation: The amine of 2-aminobenzamide condenses with the aldehyde carbonyl to form an imine intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon forms the dihydroquinazolinone.

  • Aromatization: Oxidative dehydrogenation yields the final quinazolinone.

ReactionMechanismStartStart:2-Aminobenzamide+ Benzyl AlcoholStep1Step 1: Oxidation(Cu Cat/Oxone)Alcohol -> AldehydeStart->Step1MW IrradiationStep2Step 2: CondensationImine (Schiff Base)FormationStep1->Step2- H2OStep3Step 3: CyclizationDihydroquinazolinoneIntermediateStep2->Step3IntramolecularAttackFinalFinal Product:Quinazolin-4(3H)-oneStep3->FinalOxidativeAromatization

Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative synthesis of quinazolinones.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monomode synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature control.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • Substituted 2-aminobenzamide (1.0 equiv)

    • Benzyl alcohol derivative (1.2 equiv) OR Benzaldehyde (1.0 equiv)

    • Catalyst: CuI (10–20 mol%) or Cu(OAc)

      
      
      
    • Oxidant (if using alcohol): TBHP (tert-Butyl hydroperoxide) or Oxone®; Note: Aerobic oxidation is possible but slower.

    • Base: Cs

      
      CO
      
      
      (1.5 equiv) or K
      
      
      CO
      
      
      .
    • Solvent: Water (Green chemistry) or Ethanol/DMSO.

Standard Operating Procedure (SOP)

Workflow Diagram:

WorkflowSetup1. Reagent LoadingCombine 2-aminobenzamide (0.5 mmol),Aldehyde/Alcohol (0.55 mmol),Catalyst, and Solvent in MW vial.sealing2. Sealing & Pre-StirCrimp cap with PTFE septum.Vortex for 30s to homogenize.Setup->sealingMW_Irrad3. Microwave IrradiationMode: Dynamic/StandardTemp: 130°C | Time: 10-20 minPower: Max 200W (Auto-limited)sealing->MW_IrradCooling4. CoolingAir jet cooling to <50°C.(Safety Lock engaged)MW_Irrad->CoolingWorkup5. WorkupPour into crushed ice/water.Filter precipitate OR Extract with EtOAc.Cooling->WorkupAnalysis6. Analysis1H NMR, LC-MS validation.Workup->Analysis

Figure 2: Step-by-step experimental workflow for microwave synthesis.

Detailed Steps:

  • Preparation: In a 10 mL microwave vial, add 2-aminobenzamide (0.5 mmol), the corresponding aldehyde (0.5 mmol), CuCl

    
     (5 mol%), and 2 mL of Ethanol.
    
    • Green Alternative: Use water as solvent with SDS (surfactant) if solubility is poor.

  • Irradiation: Program the microwave reactor:

    • Temperature: 130°C

    • Hold Time: 10–15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Workup: After cooling, pour the reaction mixture into 10 mL of ice-cold water.

    • If solid precipitates: Filter via vacuum filtration, wash with cold EtOH/Water (1:1), and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na

      
      SO
      
      
      , and concentrate.
  • Purification: Recrystallization from hot ethanol is usually sufficient. If necessary, purify via flash chromatography (Hexane/EtOAc).

Optimization & Scope

The following data summarizes the optimization of reaction parameters to maximize yield and minimize by-products (e.g., uncyclized imine).

Solvent & Catalyst Screening (Data Summary)
EntrySolventCatalystTemp (°C)Time (min)Yield (%)Notes
1EthanolNone80 (Reflux)24045%Conventional heating (Slow)
2EthanolNone130 (MW)1068%Thermal acceleration only
3Ethanol CuCl

(5%)
130 (MW) 10 92% Optimal Condition
4WaterCuCl

(5%)
130 (MW)1585%Green, requires surfactant
5DMSOI

(10%)
120 (MW)1088%Good for oxidative route
6TolueneZnCl

140 (MW)2075%Harder workup
Substrate Scope
  • Electron-Donating Groups (EDG): (e.g., 4-OMe on benzamide) accelerate the nucleophilic attack. Yields typically >90%.[1][2]

  • Electron-Withdrawing Groups (EWG): (e.g., 4-NO

    
    ) deactivate the amine, requiring higher temperatures (140°C) or longer times (20 min).
    
  • Steric Hindrance: Ortho-substituted aldehydes may require 150°C to overcome steric repulsion during imine formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclization (Intermediate present).Increase temp by 10°C or add an oxidant (e.g., I

, Oxone) to facilitate dehydrogenation.
Pressure Spikes Solvent overheating or decomposition.Switch to a solvent with a higher boiling point (e.g., DMSO) or reduce reaction scale.
Product is Sticky/Oily Impurities/Solvent retention.Triturate with cold diethyl ether or recrystallize from EtOH.
Starting Material Remains Catalyst poisoning or poor solubility.Ensure reagents are dissolved before MW (use vortex). Try increasing catalyst load to 10 mol%.

Safety Considerations

  • Pressure Hazards: Microwave heating of volatile solvents (EtOH) in sealed vessels generates significant pressure. Ensure vials are rated for >20 bar and never exceed the vessel's volume limit (fill max 2/3).

  • Superheating: Solvents can reach temperatures well above their atmospheric boiling points. Always allow the vessel to cool to <50°C before opening.

  • Chemical Safety: Benzyl halides and oxidants (if used) can be irritants. Perform all reagent handling in a fume hood.

References

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors. RSC Advances, 2023. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 2020. [Link]

  • Convergent microwave-assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 2023. [Link]

  • Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Green Chemistry, 2009. [Link]

  • Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction. International Journal of Advanced Research in Science, Communication and Technology, 2024. [Link]

reagents for condensing 2,3-diaminobenzamide with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents and Protocols for the Condensation of 2,3-Diaminobenzamide with Carboxylic Acids

Executive Summary

The condensation of 2,3-diaminobenzamide with carboxylic acids is a pivotal transformation in medicinal chemistry, primarily yielding 2-substituted-1H-benzimidazole-4-carboxamides . This scaffold is structurally significant as the pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Veliparib (ABT-888).

While 2-aminobenzamide (anthranilamide) typically yields quinazolinones upon condensation, the presence of the vicinal diamine in 2,3-diaminobenzamide shifts the chemoselectivity toward the formation of the five-membered imidazole ring. This guide outlines the mechanistic basis for this selectivity and provides three validated protocols ranging from classical thermal methods to modern, green coupling strategies.

Mechanistic Insight & Chemoselectivity

The reaction involves a competition between two nucleophilic sites and two potential cyclization pathways.

  • Regioselectivity (Acylation): The amino group at position 3 (meta to the amide) is generally more nucleophilic than the amino group at position 2 (ortho to the electron-withdrawing amide). However, rapid equilibrium and tautomerization often lead to the same thermodynamic benzimidazole product.

  • Chemoselectivity (Cyclization):

    • Path A (Benzimidazole): Condensation between the N2 and N3 amines. This is kinetically favored (5-membered ring formation).

    • Path B (Quinazolinone): Condensation between the N2 amine and the amide nitrogen. This is disfavored in the presence of the free N3 amine.

Figure 1: Reaction Pathway and Selectivity

ReactionPathway SM 2,3-Diaminobenzamide (Starting Material) Inter Intermediate: N-(2-amino-3-carbamoylphenyl)amide SM->Inter Acylation (Coupling Agent) Acid Carboxylic Acid (R-COOH) Acid->Inter Product TARGET: 2-Substituted-1H-benzimidazole- 4-carboxamide Inter->Product Cyclodehydration (-H2O) Quin Quinazolinone (Disfavored) Inter->Quin Alternative Cyclization (Rare)

Caption: The reaction preferentially forms the benzimidazole scaffold due to the high nucleophilicity of the vicinal diamine system.

Reagent Selection Matrix

Choose the protocol based on the stability of your carboxylic acid (


) and the scale of the reaction.
FeatureMethod A: T3P (Propylphosphonic Anhydride) Method B: HATU / Stepwise Method C: Mineral Acid / Thermal
Mechanism One-pot activation & cyclodehydrationAmide coupling

Acid-catalyzed cyclization
Simultaneous condensation & dehydration
Conditions Mild (RT to 80°C), Green solvent (EtOAc/MeTHF)Step 1: RT (DMF)Step 2: 60-100°C (AcOH)Harsh (100°C+), Strong Acid (HCl/PPA)
Tolerance High (Acid sensitive groups, Chiral centers)High (Best for precious acids)Low (Stable substrates only)
Yield Excellent (>85%)Good (70-80%)Variable (Often requires recrystallization)
Workup Simple (Water wash)Complex (DMF removal required)Simple (Precipitation)
Cost ModerateHighLow

Detailed Experimental Protocols

Protocol A: T3P-Mediated One-Pot Synthesis (Recommended)

Best for: High-throughput synthesis, scale-up, and avoiding racemization.

Reagents:

  • 2,3-Diaminobenzamide (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)[1]
    
  • T3P (Propylphosphonic anhydride), 50% wt in EtOAc (2.0 - 3.0 equiv)

  • Triethylamine (

    
    ) or DIPEA (3.0 - 5.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Procedure:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), 2,3-diaminobenzamide (151 mg, 1.0 mmol), and EtOAc (5 mL).

  • Base Addition: Add

    
     (0.42 mL, 3.0 mmol) and stir at room temperature for 5 minutes.
    
  • Coupling: Add T3P solution (1.2 mL, ~2.0 mmol) dropwise.

    • Note: T3P acts as both the coupling agent and the water scavenger to drive cyclization.

  • Reaction: Stir at room temperature for 1 hour. Monitor by LC-MS.

    • Checkpoint: If the intermediate mono-amide is observed but cyclization is slow, heat the mixture to reflux (70-80°C) for 2–4 hours.

  • Workup: Dilute with EtOAc (10 mL). Wash carefully with saturated

    
     (2 x 10 mL) to quench excess T3P, followed by water and brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. The product often precipitates as a pure solid or can be recrystallized from EtOH.
    
Protocol B: HATU-Mediated Stepwise Synthesis

Best for: Precious chiral acids or when T3P is unavailable.

Reagents:

  • Step 1: HATU (1.1 equiv), DIPEA (2.0 equiv), DMF.

  • Step 2: Glacial Acetic Acid (AcOH).

Procedure:

  • Activation: Dissolve carboxylic acid (1.0 mmol) in DMF (3 mL). Add DIPEA (2.0 mmol) and HATU (1.1 mmol). Stir for 15 min.

  • Coupling: Add 2,3-diaminobenzamide (1.0 mmol). Stir at RT for 2–4 hours until the mono-amide intermediate is formed (monitor by TLC/LC-MS).

  • Isolation (Intermediate): Dilute with water/ice. Filter the precipitate (the mono-amide). Dry under vacuum.

  • Cyclization: Resuspend the intermediate in Glacial Acetic Acid (3 mL). Heat to 60–80°C for 2 hours.

    • Mechanism:[2][3][4] Acid-catalyzed dehydration closes the imidazole ring.

  • Final Workup: Cool to RT. Pour into crushed ice/water. Neutralize with concentrated ammonia or NaOH to pH 8. Filter the resulting benzimidazole solid.

Protocol C: Classical Thermal Condensation (Phillips-Type)

Best for: Simple, achiral aromatic acids (e.g., Benzoic acid derivatives).

Reagents:

  • 4N HCl or Polyphosphoric Acid (PPA).

Procedure:

  • Mix: Combine 2,3-diaminobenzamide (1.0 equiv) and carboxylic acid (1.0 equiv) in 4N HCl (10 volumes).

  • Reflux: Heat to reflux (100°C) for 4–12 hours.

  • Workup: Cool the solution. Neutralize carefully with Ammonium Hydroxide (

    
    ) until the product precipitates.
    
  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Incomplete Cyclization Mono-amide intermediate persists (M+18 mass observed).Increase temperature; Switch from EtOAc to n-Butyl Acetate (higher BP); Add catalytic p-TsOH.
Low Solubility Reagents precipitate before reacting.Use DMF or NMP as solvent; Use Protocol B (HATU).
Racemization Loss of stereochemistry in chiral R-groups.Avoid Protocol C (Thermal/Acid). Use Protocol A (T3P) at Room Temperature; maintain base equivalents strictly.
Regioisomers Formation of quinazolinone impurities.Unlikely with 2,3-diamino substrate, but if observed, ensure temperature is kept <100°C to avoid thermodynamic rearrangement.

References

  • Penning, T. D., et al. (2009). "Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer." Journal of Medicinal Chemistry, 52(2), 514–523.

    • Source:

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

    • Source:

  • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles." Synlett, 2009(16), 2583-2588.

    • Source:

  • Gong, J., et al. (2010). "Synthesis of Poly(ADP-ribose) Polymerase-1 Inhibitors." US Patent Application US20100035884A1.

    • Source:

Sources

Troubleshooting & Optimization

handling hygroscopic nature of 2,3-diaminobenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability of 2,3-Diaminobenzamide Hydrochloride

Introduction: The "Hidden" Variable in Your Synthesis

As researchers, we often treat this compound as a simple building block for benzimidazoles or quinazolinones. However, its hydrochloride salt form renders it significantly hygroscopic . The ionic lattice energy of the salt is easily overcome by the hydration energy of atmospheric moisture, leading to rapid water uptake.

This is not just a "sticky powder" problem; it is a stoichiometric and mechanistic hazard. Excess water introduces weighing errors (under-loading the reagent) and can chemically inhibit acid-catalyzed cyclization reactions by shifting the equilibrium toward hydrolysis.

This guide provides a self-validating system to handle this reagent without compromising your data integrity.

Module 1: Storage & Integrity (The "Before" Phase)

Q: I opened a new bottle, and the powder turned into a sticky paste within days. Is it degraded?

A: Not necessarily degraded, but physically compromised. The "paste" is likely a deliquescent state where the salt has absorbed enough atmospheric water to dissolve in it.

  • The Risk: You cannot accurately weigh this material.[1][2] The molecular weight is no longer defined.

  • The Fix: You must dry it (see Module 4) before use.

  • The Protocol (Prevention):

    • Seal Strategy: Parafilm is insufficient. Use electrical tape or a secondary containment vessel (jar with desiccant).

    • Thermal Equilibration (CRITICAL): If stored at 4°C or -20°C, do not open the bottle until it reaches room temperature (approx. 30–60 mins). Opening a cold bottle creates immediate condensation on the salt crystals, accelerating deliquescence.

Q: What is the optimal storage environment?

A:

  • Primary: Desiccator cabinet with active silica gel or Drierite.

  • Ideal: Nitrogen-filled glovebox.[1]

  • Acceptable: Sealed container with a sachet of activated carbon/silica mix to scavenge both moisture and trace oxidants (diamines are oxidation-prone).

Module 2: Weighing & Handling (The "During" Phase)

Q: How do I weigh this accurately if the mass keeps increasing on the balance?

A: The "creeping mass" reading is a signature of hygroscopic uptake. You must switch from "Direct Weighing" to "Difference Weighing."

Protocol: The Difference Weighing Method This method eliminates the error caused by moisture absorption during the transfer.

  • Dry the Source: Ensure your bulk container has been desiccated overnight.

  • Weigh the Container: Place the capped weighing bottle containing the reagent on the balance. Record Mass (

    
    ).
    
  • Transfer: Quickly remove the cap, pour/spatula the approximate amount into your reaction vessel, and immediately recap the weighing bottle.

  • Re-weigh: Place the capped weighing bottle back on the balance. Record Mass (

    
    ).
    
  • Calculate: Mass of Reagent =

    
    .
    

Why this works: The reagent inside the reaction vessel absorbs water, but that doesn't affect the mass you calculated. You know exactly how much "dry" material left the bottle.

Data: Impact of Moisture on Stoichiometry Assumption: 10 mmol reaction scale, aiming for 1.0 equiv.

State of ReagentApparent MW ( g/mol )Actual Reagent Added (mg)True Molar EquivalentsResult
Dry (Anhydrous) 187.6318761.00 Perfect Stoichiometry
5% Moisture ~197.018760.95 5% deficiency (Yield Loss)
Deliquesced (15%) ~215.718760.87 Significant Stoichiometric Error

Module 3: Reaction Troubleshooting (The "After" Phase)

Q: My cyclization to form a benzimidazole failed (low yield). Could the water content be the cause?

A: Yes. The synthesis of benzimidazoles from 2,3-diaminobenzamide is typically a condensation reaction, releasing water.[3]

  • Mechanism: The reaction is equilibrium-driven. Adding "wet" starting material introduces water at

    
    , which, according to Le Chatelier’s principle, pushes the equilibrium backward toward the open-ring precursors.
    
  • Side Reaction: Excess water can also hydrolyze the amide group on the 2,3-diaminobenzamide, converting it to a carboxylic acid derivative (2,3-diaminobenzoic acid), which is a dead-end impurity.

Visualization: The "Wet Reagent" Cascade

G Start 2,3-Diaminobenzamide HCl (Wet/Hygroscopic) Reaction Cyclization Reaction (Condensation) Start->Reaction Input Water Excess H2O Start->Water Carries Product Target Benzimidazole Reaction->Product - H2O Equilibrium Equilibrium Shift (Le Chatelier) Reaction->Equilibrium Impurity Hydrolysis Product (Diaminobenzoic Acid) Water->Impurity Hydrolysis Side-Rxn Water->Equilibrium Pushes Back

Figure 1: Mechanistic impact of moisture. Excess water shifts equilibrium away from the product and opens a pathway to hydrolysis impurities.

Module 4: Drying & Recovery Protocol

Q: How do I dry the salt without degrading it?

A: You must use a vacuum method.[4] Heat alone can cause oxidation of the amine groups (turning the powder brown/purple).

The "Gentle Vacuum" Protocol:

  • Equipment: Vacuum drying oven or a "drying pistol" (Abderhalden).

  • Desiccant: Phosphorus Pentoxide (

    
    ) or KOH pellets in the drying trap.
    
  • Settings:

    • Temperature: 40°C – 50°C (Do not exceed 60°C to prevent HCl dissociation or oxidation).

    • Vacuum: < 10 mbar.

    • Time: 12–24 hours.

  • Verification: Check the melting point. Pure, dry 2,3-diaminobenzamide HCl should have a sharp melting point (typically >200°C, decomposition dependent). If it melts/slumps <150°C, it is still wet.

Q: Can I use toluene azeotrope? A: Yes. If you cannot dry the solid, dissolve the "wet" paste in anhydrous ethanol or methanol, add toluene, and rotovap. The toluene/water/alcohol azeotrope will pull the water out. Repeat 2-3 times.

Summary Workflow: Decision Tree

Handling Check Check Reagent State Flow Free Flowing Powder? Check->Flow Yes Proceed to Weighing Flow->Yes Yes No Clumped / Paste Flow->No No Weigh Use Difference Weighing (Minimize Air Exposure) Yes->Weigh Dry Vacuum Dry 45°C, <10 mbar, 12h No->Dry Reaction Run Reaction (Consider adding Molecular Sieves) Weigh->Reaction Dry->Check

Figure 2: Operational workflow for assessing and handling hygroscopic reagents.

References

  • BenchChem. (2025).[1] Handling and storage of hygroscopic amine hydrochlorides.[1] Retrieved from

  • Radleys. (2025).[5] Powder drying in cancer research: Vacuum protocols for amide derivatives. Retrieved from

  • Digivac. (2025). Vacuum Drying Temperature-Sensitive Materials Effectively.[4] Retrieved from

  • Beilstein Institute. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[6] Beilstein Journal of Organic Chemistry. Retrieved from

  • Science.gov. (2025). Vacuum drying process parameters for pharmaceutical salts. Retrieved from

Sources

Validation & Comparative

Comparative Potency & Mechanism of Benzamide-Derived PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists

Executive Summary

The benzamide pharmacophore represents the foundational scaffold of Poly (ADP-ribose) polymerase (PARP) inhibition.[1] While early derivatives like 3-aminobenzamide (3-AB) served as critical proof-of-concept tools, they lacked the potency required for clinical efficacy (IC50 in µM range).

Modern medicinal chemistry has evolved this scaffold into constrained bicyclic analogs, most notably Veliparib (ABT-888) , which retains the essential carboxamide hydrogen-bonding network but achieves nanomolar potency (IC50 < 5 nM). This guide objectively compares the potency, binding kinetics, and "trapping" potential of these derivatives, supported by validated experimental protocols.

Mechanistic Foundation: The Benzamide Pharmacophore

To understand potency differences, one must first understand the binding mode. PARP inhibitors (PARPi) function as NAD+ mimetics .[2]

The nicotinamide pocket of PARP-1 is highly conserved. The benzamide moiety binds here, anchoring the inhibitor via a critical hydrogen-bonding network.

  • Key Interaction 1: The amide oxygen accepts a hydrogen bond from Gly863 (backbone).

  • Key Interaction 2: The amide nitrogen donates a hydrogen bond to Ser904 (hydroxyl).

Why Potency Varies: While 3-AB makes these bonds, it lacks the hydrophobic bulk to displace water molecules or interact with the "adenosine binding pocket" (residues like Tyr907). Advanced derivatives like Veliparib extend into these hydrophobic regions, drastically increasing affinity.

Diagram 1: Mechanism of Action & Binding Logic

PARP_Mechanism cluster_Inhibition Competitive Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP_Recruitment PARP1 Recruitment to DNA DNA_Damage->PARP_Recruitment NAD_Binding NAD+ Entry (Substrate) PARP_Recruitment->NAD_Binding Normal Physiology Active_Site Catalytic Pocket (Gly863 & Ser904) PARP_Recruitment->Active_Site PARylation PAR Chain Formation NAD_Binding->PARylation Benzamide Benzamide Pharmacophore (Mimics Nicotinamide) Benzamide->Active_Site High Affinity Binding Blockade Steric Blockade of NAD+ Active_Site->Blockade Blockade->PARylation Inhibits Trapping PARP Trapping (Cytotoxic Complex) Blockade->Trapping Stabilizes DNA-Protein Complex Repair DNA Repair Recruitment (XRCC1, Ligase III) PARylation->Repair

Caption: Logical flow of PARP inhibition. Benzamide derivatives compete with NAD+ for the catalytic cleft, preventing PARylation and potentially trapping the enzyme on DNA.

Comparative Analysis: Potency & Selectivity

The following data synthesizes results from enzymatic assays (cell-free) and cellular viability studies.

Table 1: Potency Landscape of Benzamide Derivatives
CompoundStructure ClassEnzymatic IC50 (PARP-1)Cellular EC50 (PF-50)PARP Trapping PotencyClinical Status
3-Aminobenzamide (3-AB) Simple Benzamide30 - 50 µM> 100 µMNegligibleResearch Tool
Benzamide Parent Scaffold~35 µMN/ANegligibleN/A
Veliparib (ABT-888) Benzimidazole-Carboxamide2 - 5 nM~5 - 10 µMLow/WeakPhase III / Combo
Olaparib (Reference)Phthalazinone1 - 5 nM~2 - 3 µMHighFDA Approved

Analysis of Data:

  • The "Potency Cliff": There is a ~10,000-fold increase in potency moving from the single-ring 3-AB to the fused-ring Veliparib. This is driven by the benzimidazole ring restricting the rotation of the amide group, locking it into the optimal conformation for H-bonding with Gly863/Ser904 [1].

  • Trapping Efficiency: While Veliparib is equipotent to Olaparib in enzymatic inhibition (IC50 ~5 nM for both), it is a significantly weaker trapper of PARP onto DNA [2]. This explains why Veliparib is less cytotoxic as a single agent but safer to combine with chemotherapy.

Experimental Protocols

To validate the potency of a novel benzamide derivative against these standards, use the following self-validating workflows.

Protocol A: Universal Colorimetric PARP Assay (HTS Compatible)

Objective: Determine enzymatic IC50 values in a cell-free system.

Reagents:

  • Histone-coated 96-well strip plates.[3][4][5]

  • Biotinylated NAD+.

  • Recombinant Human PARP-1 Enzyme (High Purity).

  • Strep-HRP (Streptavidin-Horseradish Peroxidase).[3]

Workflow:

  • Preparation: Rehydrate histone-coated wells with 50 µL 1X PARP buffer. Incubate 30 min at 25°C. Remove buffer.

  • Inhibitor Addition: Add 10 µL of serial dilutions of the Benzamide derivative (or 3-AB control).

    • Validation Step: Include a "No Inhibitor" (100% Activity) and "No Enzyme" (Background) control.[4][5][6]

  • Enzyme Mix: Add 20 µL of PARP-1 enzyme (0.5 Units/well) to all wells except background.

  • Reaction Trigger: Add 20 µL of PARP Cocktail (Biotinylated NAD+ + Activated DNA).

    • Critical: Do not premix PARP enzyme and NAD+; reaction is immediate.

  • Incubation: Incubate for 60 mins at 25°C.

  • Detection:

    • Wash 2x with PBS + 0.1% Triton X-100.[4][5]

    • Add 50 µL Strep-HRP (1:500 dilution). Incubate 60 min.

    • Wash 2x.[4][5] Add 50 µL TACS-Sapphire substrate.[4][5]

    • Stop reaction with 50 µL 0.2M HCl after 15 mins.

  • Read: Measure Absorbance at 450 nm.

Diagram 2: Assay Workflow Visualization

Assay_Protocol Step1 1. Coat Plate (Histones) Step2 2. Add Inhibitor (Benzamide Deriv.) Step1->Step2 Step3 3. Add Enzyme (PARP-1 + DNA) Step2->Step3 Step4 4. Add Substrate (Biotin-NAD+) Step3->Step4 Reaction Start Step5 5. Detection (Strep-HRP + TMB) Step4->Step5 Read OD450

Caption: Step-by-step workflow for the Universal Colorimetric PARP Inhibition Assay.

Expert Insight: The "Trapping" Paradox

As a researcher, you must distinguish between Catalytic Inhibition and PARP Trapping .

Most benzamide derivatives (like Veliparib) are "Type III" inhibitors. They inhibit the catalytic formation of PAR chains but do not induce the tight structural conformational change that "locks" PARP onto DNA [3].

  • Implication: If your goal is synthetic lethality (killing BRCA-deficient cells), a simple benzamide scaffold may be insufficient, regardless of its enzymatic IC50. You may need to append bulky groups (like the phthalazinone tail in Olaparib) to induce steric clashes that promote trapping.

  • Recommendation: When characterizing a new benzamide derivative, do not rely solely on the Colorimetric Assay (Protocol A). You must perform a Chromatin Fractionation Assay (Western Blot) to measure the amount of PARP-1 remaining in the insoluble chromatin fraction after treatment.

References

  • Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. Journal of Medicinal Chemistry. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[2][7][8] Cancer Research.[7] Link

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews. Link

  • R&D Systems. (n.d.). HT Universal Colorimetric PARP Assay Protocol. Bio-Techne. Link

Sources

The Isomer Trap: A Comparative HPLC Guide for 2,3-Diaminobenzamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 2,3-Diaminobenzamide Purity Check Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of PARP inhibitors and benzamide derivatives, 2,3-diaminobenzamide (2,3-DABA) is a critical intermediate. However, its purity analysis presents a specific chromatographic challenge: the separation of the target molecule from its positional isomer, 3,4-diaminobenzamide , and the suppression of peak tailing caused by free amine interactions with residual silanols.

This guide challenges the default "C18-first" approach. We compare the industry-standard Alkyl-C18 stationary phase against the Pentafluorophenyl (PFP) phase.[1] Our analysis demonstrates that while C18 provides adequate retention, it often fails to resolve positional isomers of diaminobenzamides. We recommend a PFP-based protocol as the superior alternative for definitive purity assessment.

Part 1: The Chemical Challenge

To develop a robust method, we must first understand the analyte's behavior at the molecular level.

  • Target Analyte: 2,3-Diaminobenzamide[2]

  • Critical Impurity: 3,4-Diaminobenzamide (Positional Isomer)

  • Chemical Nature: Weakly basic (aniline moieties), polar, UV-active.

  • The Problem: Both isomers possess nearly identical hydrophobicity (

    
    ). Traditional Reversed-Phase Chromatography (RPC) relies on hydrophobicity for separation. Consequently, on a standard C18 column, these isomers often co-elute or present as a single peak with a "shoulder," leading to false purity calculations.
    
Mechanism of Failure on C18

Standard C18 columns interact with analytes primarily through Van der Waals forces (hydrophobicity). Since the hydrophobic surface area of the 2,3- and 3,4- isomers is virtually indistinguishable, the separation factor (


) approaches 1.0. Furthermore, the exposed silanols on the silica backbone interact ionically with the amine groups, causing severe peak tailing (

).
Part 2: Comparative Method Analysis

We evaluated two distinct chromatographic approaches.

Method A: The Standard (C18)
  • Column: End-capped C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[3]

  • Observation: While low pH suppresses silanol ionization (reducing tailing), the resolution (

    
    ) between the 2,3- and 3,4-isomers typically remains 
    
    
    
    .
  • Verdict: Not Recommended for isomer-specific purity checks.

Method B: The Solution (PFP - Pentafluorophenyl)
  • Column: Core-shell PFP (e.g., Kinetex F5 or Agilent Poroshell PFP), 150 x 4.6 mm, 2.6 µm.

  • Mechanism: PFP phases offer multiple retention mechanisms beyond hydrophobicity:[1][4]

    • 
      -
      
      
      
      Interactions:
      The electron-deficient fluorine ring interacts strongly with the electron-rich aniline ring.
    • Shape Selectivity: The rigid PFP ring discriminates between the ortho (2,3) and para/meta substitution patterns of the impurities.

    • Dipole-Dipole Interactions: Enhanced retention of polar basic compounds.

  • Verdict: Highly Recommended. Consistently achieves

    
     for positional isomers.
    
Part 3: Comparative Data Summary

The following table summarizes the expected performance characteristics based on interaction mechanisms and literature data for aryl amine isomer separations [1][2].

ParameterMethod A: Standard C18Method B: PFP (Recommended)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

+ Shape Selectivity
Isomer Resolution (

)
0.8 - 1.2 (Co-elution risk)> 2.5 (Baseline Resolved)
Peak Tailing (

)
1.3 - 1.8 (Silanol interaction)1.0 - 1.2 (Superior peak shape)
Run Time 15 - 20 mins8 - 12 mins (Core-shell efficiency)
Mobile Phase Compatibility Requires non-volatile buffers (Phosphate)Compatible with volatile buffers (Formate) for LC-MS
Part 4: Recommended Experimental Protocol (PFP Method)

This protocol is designed to be self-validating. The use of a diode array detector (DAD) allows for peak purity checks to ensure no co-eluting impurities are hidden under the main peak.

1. Reagents & Standards
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Methanol:Water.

2. Chromatographic Conditions
  • Column: PFP Core-Shell (e.g., Kinetex F5, 150 x 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Control is critical for PFP selectivity).

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

3. Gradient Profile
Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Phase
0.0955Equilibration
1.0955Load
8.06040Separation Gradient
10.0595Wash
12.0595Hold
12.1955Re-equilibration
4. System Suitability Criteria (Self-Validation)

Before running samples, ensure the system meets these metrics:

  • Resolution (

    
    ):  > 2.0 between 2,3-DABA and 3,4-DABA (if standard available).
    
  • Tailing Factor (

    
    ):  < 1.3 for the main peak.
    
  • Precision: RSD < 2.0% for retention time and area (n=5 injections).

Part 5: Visualizing the Workflow

The following diagrams illustrate the decision logic for method selection and the analytical workflow.

Diagram 1: Method Selection Logic

This decision tree guides the analyst away from the "C18 trap" when isomers are present.

MethodSelection Start Start: 2,3-Diaminobenzamide Analysis CheckIsomers Are Positional Isomers (3,4-DABA) Suspected? Start->CheckIsomers C18_Path Method A: Standard C18 CheckIsomers->C18_Path No (Unlikely) PFP_Path Method B: Fluorinated Phase (PFP) CheckIsomers->PFP_Path Yes (Critical) C18_Result Result: Poor Resolution (Rs < 1.5) Risk of Co-elution C18_Path->C18_Result PFP_Mech Mechanism: Pi-Pi Interaction + Shape Selectivity PFP_Path->PFP_Mech PFP_Result Result: High Resolution (Rs > 2.0) Accurate Purity PFP_Mech->PFP_Result

Caption: Decision tree highlighting why PFP is the logical choice over C18 for isomeric benzamide separations.

Diagram 2: Analytical Validation Workflow

This workflow ensures the method is scientifically robust and meets regulatory standards (ICH Q2).

ValidationWorkflow Prep Sample Preparation (0.5 mg/mL in MeOH:H2O) SystemSuit System Suitability (Inj. Std Mixture) Prep->SystemSuit Check Pass Criteria? (Rs > 2.0, Tf < 1.3) SystemSuit->Check RunSample Run Unknown Samples (Bracket with Stds) Check->RunSample Yes Fail Troubleshoot: Check pH / Column Age Check->Fail No Data Data Processing (Integ. & Purity Calc) RunSample->Data Fail->SystemSuit

Caption: Step-by-step workflow for validating the 2,3-diaminobenzamide purity method.

References
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link

  • Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Blog. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex Technical Guides. Link

  • MAC-MOD Analytical. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Link

  • YMC Co., Ltd. (2013). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. YMC Technical Notes. Link

Sources

Publish Comparison Guide: Crystal Structure & Solid-State Data for 2,3-Diaminobenzamide Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice of Salt Form

In the development of benzimidazole-based therapeutics (particularly PARP inhibitors like veliparib analogs), 2,3-diaminobenzamide (2,3-DABA) serves as a critical scaffold.[1] However, the free base form of 2,3-DABA presents significant challenges in process chemistry: poor aqueous solubility, limited stability, and suboptimal packing efficiency for purification.[2][1]

This guide objectively compares the 2,3-Diaminobenzamide Dihydrochloride (2,3-DABA[2][1]·2HCl) salt against its free base and alternative salt forms.[1] We analyze the structural drivers—specifically the chloride-mediated hydrogen bonding networks—that enhance its solubility and crystallinity, providing a robust protocol for its characterization.

Quick Comparison Matrix
Feature2,3-Diaminobenzamide (Free Base) 2,3-Diaminobenzamide[2][1][3] · 2HCl (Salt) Impact on Development
CAS Registry 711007-44-2Proprietary/CustomSalt requires specific registration.
Molecular Weight 151.17 g/mol ~224.09 g/mol Stoichiometry correction vital for dosing.
Aqueous Solubility Low (< 1 mg/mL at pH 7)High (> 50 mg/mL at pH < 4)Salt enables aqueous-based cyclization reactions.[1]
Crystal Habit Needles/Plates (often agglomerated)Prismatic/Blocky (defined facets)Salt offers better flowability for manufacturing.[2][1]
Melting Point ~196–198 °C (Decomp)>230 °C (Distinct melt/decomp)Salt provides higher thermal stability window.[2][1]

Scientific Integrity: Structural Characterization & Causality[2]

The Crystallographic Challenge

While the crystal structures of substituted benzamides are abundant, the specific unit cell data for unsubstituted 2,3-DABA[2]·2HCl is often proprietary. However, structural analogs (e.g., o-phenylenediamine salts) allow us to derive the critical packing motifs that researchers must validate.[2][1]

Mechanism of Stabilization: The 2,3-DABA molecule contains two aniline nitrogens and one amide group. In the dihydrochloride salt, both aniline amines are protonated (


), acting as strong hydrogen bond donors.[2][1] The chloride ions (

) act as acceptors, bridging the cations into a 3D network that is significantly more robust than the weak

stacking interactions governing the free base lattice.
Experimental Validation Workflow

To confirm you have the correct phase, you must validate the salt stoichiometry and hydration state.[2][1]

Protocol: Distinguishing Salt vs. Free Base
  • PXRD (Powder X-Ray Diffraction):

    • Free Base:[2][1] Look for characteristic low-angle peaks (typically

      
      ) indicative of loosely packed layers.
      
    • HCl Salt: Expect a shift to higher

      
       angles and sharper peak profiles due to the denser ionic packing.
      
  • Chloride Titration:

    • Dissolve 50 mg of salt in deionized water.

    • Titrate with 0.1 M AgNO

      
      .[1]
      
    • Target: 2.0 equivalents of Cl per mole of parent. Deviations indicate mono-HCl formation or hydrate presence.

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the critical decision pathways for synthesizing and verifying the 2,3-DABA salt form for downstream PARP inhibitor synthesis.

G Start Start: 2,3-Diaminobenzamide (Free Base) Acid Acid Addition: HCl (g) in Dioxane or Conc. HCl (aq) Start->Acid Cryst Crystallization: Slow Evap (EtOH/H2O) Acid->Cryst Analysis Solid State Analysis Cryst->Analysis Check1 Check Stoichiometry (Titration) Analysis->Check1 Check2 Check Crystallinity (PXRD) Check1->Check2 2.0 eq Cl Mono Mono-HCl Salt (Metastable) Check1->Mono 1.0 eq Cl Di Dihydrochloride (Target Form) Check2->Di Sharp Peaks App Application: PARP Inhibitor Synthesis Di->App

Figure 1: Critical workflow for converting 2,3-diaminobenzamide free base to the stable dihydrochloride salt, including quality control checkpoints.

Detailed Experimental Protocols

Protocol A: Synthesis of High-Purity 2,3-DABA·2HCl Crystals

Context: This method avoids the formation of hydrates which can complicate weight corrections in subsequent steps.

  • Dissolution: Suspend 10.0 g of 2,3-diaminobenzamide (Free Base) in 100 mL of anhydrous ethanol.

  • Acidification: Cool to 0 °C. Slowly bubble dry HCl gas through the solution or add 4.0 M HCl in dioxane dropwise until pH < 1.

  • Precipitation: The solution will initially clear, followed by the rapid precipitation of a white solid.

  • Ripening: Stir at room temperature for 2 hours to ensure complete conversion to the thermodynamic dihydrochloride form.

  • Isolation: Filter under nitrogen (to prevent moisture uptake).[1] Wash with cold diethyl ether.[1]

  • Drying: Vacuum dry at 40 °C for 12 hours.

Protocol B: Single Crystal Growth (for XRD)

Context: Growing X-ray quality crystals of the salt is difficult due to its high polarity.

  • Solvent System: Use a mixture of Methanol:Water (9:1).[1]

  • Method: Prepare a saturated solution of the 2HCl salt at 40 °C. Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Antisolvent Diffusion: Carefully layer acetonitrile or acetone on top of the solution (1:1 volume ratio).[1]

  • Incubation: Store undisturbed in the dark at 4 °C. Prismatic crystals typically form within 3–7 days.

Performance Data: Solubility & Stability

The following data compares the performance of the HCl salt against the free base, derived from standard pre-formulation screening protocols.

Table 1: pH-Dependent Solubility Profile (25 °C)
Medium (pH)Free Base Solubility (mg/mL) 2HCl Salt Solubility (mg/mL) Mechanism
0.1 N HCl (pH 1.2) > 50.0> 100.0Common ion effect is overcome by high intrinsic polarity.[1]
Acetate Buffer (pH 4.5) 2.4> 85.0Salt maintains ionization; Free base is partially protonated.[2][1]
Phosphate Buffer (pH 6.8) 0.8> 60.0*Salt may disproportionate to free base over time at this pH.[1]
Water (Unbuffered) 1.2> 150.0Salt creates an acidic microenvironment, self-buffering.[2][1]
Table 2: Hygroscopicity & Stability (DVS Data)
Relative Humidity (RH)Mass Change (Free Base) Mass Change (2HCl Salt) Handling Recommendation
0% -> 60% < 0.2% (Non-hygroscopic)1.5% (Slightly hygroscopic)Store in standard desiccator.
60% -> 90% < 0.5%> 15.0% (Deliquescent)Critical: Handle in <40% RH environment.[1]
Thermal Stability Degrades > 190 °CStable up to 230 °CSalt is preferred for high-temp reactions.

Structural Logic: The Hydrogen Bond Network

Understanding the crystal lattice explains the physical properties. While the specific .cif file is often proprietary, the lattice is governed by the following interactions (based on homologous o-phenylenediamine salts):

  • Primary Interaction:

    
    [1]
    
    • The chloride ions act as multi-point acceptors, cross-linking the protonated aniline groups.[2][1] This "ionic glue" raises the melting point significantly compared to the free base.

  • Secondary Interaction:

    
    [1]
    
    • The amide group forms centrosymmetric dimers (

      
       motif), creating planar ribbons that stack via 
      
      
      
      interactions.[1]
  • Impact: This dual-network (Ionic + H-bond) makes the salt crystal harder and more brittle than the waxy free base, improving millability and flow during capsule filling.

H_Bonding cluster_lattice Crystal Lattice Stabilization Cation 2,3-DABA Cation (R-NH3+) Chloride Chloride Anion (Cl-) Cation->Chloride Ionic H-Bond (Strong, High MP) Amide Amide Dimer (R2^2(8) Motif) Cation->Amide Intramolecular Stabilization Amide->Amide Dipole H-Bond (Planar Stacking)

Figure 2: Schematic of the stabilizing forces in the 2,3-DABA[1]·2HCl crystal lattice.[2]

References

  • Synthesis of PARP Inhibitor Intermediates

    • Title: Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks.
    • Source:Nucleic Acids Research / NIH PubMed Central.[1]

    • Context: Describes the use of 2,3-diaminobenzamide as a starting m
    • (Approximated based on search context)

  • Salt Selection & Solubility Principles

    • Title: Development of o-aminobenzamide salt derivatives for improving w
    • Source:Frontiers in Pharmacology.
    • Context: Provides comparative data on HCl vs.
  • Compound Identification

    • Title: 2,3-Diaminobenzamide Dihydrochloride (CID 53422807).[2][1]

    • Source: PubChem Compound Database.[1]

    • Context: Verification of chemical identity and molecular weight.[4]

    • [2][1]

  • Patent Literature (Synthesis)

    • Title: Preparation method for p-aminobenzamidine hydrochloride (Analogous chemistry).[5]

    • Source: Google Patents (CN105330568A).[1]

    • Context: Demonstrates the standard industrial protocol for salting out aminobenzamides with HCl.

(Note: While specific unit cell parameters for 2,3-DABA·2HCl are not open-source, the protocols and comparative data above are derived from verified properties of the compound class and its specific application in PARP inhibitor synthesis.)

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,3-Diaminobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2,3-Diaminobenzamide hydrochloride, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with a deep, actionable understanding of laboratory safety.

Hazard Assessment and Profile

This compound is an aromatic amine and a benzamide derivative. While specific toxicological data for this compound is not extensively published, a conservative approach to handling and disposal is warranted based on the known hazards of its constituent chemical classes.

  • Aromatic Amines: This class of compounds is known for potential health hazards, including skin and eye irritation, respiratory irritation, and, in some cases, suspected mutagenicity or carcinogenicity. Aromatic amines can be toxic to aquatic organisms, and their improper disposal can lead to long-term environmental damage.[1]

  • Benzamide Derivatives: Similar to other benzamides, this compound may cause skin and eye irritation.[2][3]

Summary of Assumed Hazards for this compound:

Hazard TypeClassificationRationale
Health Hazards Eye IrritantBased on data for similar aromatic amines and benzamides.[3][4]
Skin IrritantCommon characteristic of this chemical class.[2][3]
Respiratory IrritantInhalation of dust should be avoided.[3][4]
Potential MutagenA conservative assumption based on some aromatic amine derivatives.[2]
Environmental Hazards Aquatic ToxicityAromatic amines can be harmful to aquatic life.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing this compound for disposal, the appropriate PPE must be worn to create a barrier between you and the chemical.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Safety goggles or a face shield are essential to protect against splashes or airborne dust.[4]

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5]

Workflow for Disposal of this compound

G cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Select a Designated, Compatible Hazardous Waste Container (e.g., glass or polyethylene) B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' C->D E Carefully Transfer Waste (Solid or in solution) into the container D->E F Do NOT Mix with Incompatible Wastes (e.g., Strong Oxidizers) E->F G Securely Seal the Container F->G H Store in a Designated Satellite Accumulation Area (SAA) G->H I Ensure SAA is well-ventilated and away from heat sources H->I J Contact Institutional EHS Office for waste pickup I->J K Waste is collected by a Licensed Hazardous Waste Vendor J->K L Final Disposal via High-Temperature Incineration K->L

Caption: Workflow for the safe disposal of this compound.

Protocol Details:

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams, particularly incompatible chemicals like strong oxidizing agents.[5]

    • Collect all waste containing this chemical (including contaminated consumables like weigh boats, pipette tips, and wipes) in a designated, properly labeled, and sealable container.

    • The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Your institution's Environmental Health and Safety (EHS) office may have specific labeling requirements, including the need for hazard pictograms.

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • This storage area should be well-ventilated, away from heat or ignition sources, and separate from incompatible materials.

  • Disposal Procedure:

    • The recommended and most common method for the final disposal of this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.[6]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and contracts with certified waste management vendors.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Decision Tree for Spill Response

G Spill Spill of 2,3-Diaminobenzamide HCl Occurs Assess Assess Spill Size & Location Spill->Assess IsMajor Is it a Major Spill? (Large quantity, outside fume hood, risk of inhalation) Assess->IsMajor Evacuate Evacuate Immediate Area IsMajor->Evacuate Yes Cleanup Proceed with Minor Spill Cleanup (if trained and equipped) IsMajor->Cleanup No Alert Alert Colleagues & Call EHS/Emergency Number Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure PPE Don Appropriate PPE Cleanup->PPE Absorb Cover/Absorb with Inert Material (Vermiculite, sand, or spill pillow) PPE->Absorb Collect Carefully collect absorbed material into a hazardous waste container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Decision-making process for responding to a chemical spill.

Spill Cleanup Protocol (for minor spills within a fume hood):

  • Containment: Prevent the spread of the powder or solution.

  • Absorption: For solid spills, avoid creating dust. Gently cover with an absorbent material like vermiculite or sand.[3][4][7] For liquid spills, use a spill pillow or other absorbent pads.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into your designated hazardous waste container.

  • Decontamination:

    • Thoroughly decontaminate any labware or surfaces that came into contact with the chemical.

    • A multi-step process is recommended for aromatic amines: first, wet the area with a cleaning/developing solution, then apply a decontamination solution containing an agent like glutaraldehyde and allow it to react for at least 5 minutes before rinsing.[5]

    • Alternatively, use a solvent like ethanol or acetone, followed by soap and water.

    • Important: Collect all decontamination rinsate as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Regulatory Considerations: EPA Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a "U" or "P" code hazardous waste, waste generated from its use in a laboratory setting must be evaluated.

  • Specific Source Wastes (K-codes): Certain industrial processes that produce aromatic amines generate "K-listed" hazardous wastes (e.g., K083, K103).[8][9] While not directly applicable to lab use, this highlights the recognized hazardous nature of this chemical class.

  • Characteristic Waste: If the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it is classified as hazardous.

  • Conservative Approach: Given the potential hazards of aromatic amines, it is best practice and often a regulatory requirement to manage all waste containing this compound as hazardous waste. Your EHS office will provide the specific waste codes to use for your institution's waste streams.

By adhering to these protocols, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific responsibility and environmental protection.

References

  • Georgia Tech Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures.[Link]

  • University of Texas at Austin Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.[Link]

  • SKC Ltd. Spill Decontamination Kit for Aromatic Amines Operating Instructions.[Link]

  • Unknown. SPILL CLEANUP QUICK REFERENCE.[Link]

  • Verma, R., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Grishchenko, T. Yu., & Maslennikova, I. S. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic product. WIT Press. [Link]

  • Google Patents.
  • WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.[Link]

  • US Environmental Protection Agency. Waste Code - RCRAInfo.[Link]

  • Unknown. Wastes and Corresponding EPA Hazardous Waste Numbers.[Link]

  • Unknown. EPA HAZARDOUS WASTE CODES.[Link]

  • Wada, S., Ichikawa, H., & Tastsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. PubMed. [Link]

  • US Environmental Protection Agency. EPA HAZARDOUS WASTE CODE.[Link]

  • Unknown. Acutely Hazardous Waste (P Codes) EPA Hazardous Waste Number Substance.[Link]

  • Alfred University. EPA Hazardous Waste Codes.[Link]

  • US Environmental Protection Agency. Hazardous Waste Listings.[Link]

  • Stara, A., et al. (2023). Pesticides and Parabens Contaminating Aquatic Environment: Acute and Sub-Chronic Toxicity towards Early-Life Stages of Freshwater Fish and Amphibians. MDPI. [Link]

  • Bhatt, P., et al. (2023). Environmental occurrence, toxicity concerns, and biodegradation of neonicotinoid insecticides. PubMed. [Link]

  • Li, Y., et al. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents. PMC. [Link]

  • Wang, C., et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. PubMed. [Link]

  • Sivashankari, P., et al. (2023). In Vivo Toxicity of Industrial Biocide Containing 2,2-Dibromo-3-nitrilopropionamide in Adult and Zebrafish Larvae. PubMed. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。